trans-1,2-Cyclopentanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-cyclopentane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVOSERVUCJNPR-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923980, DTXSID501311584 | |
| Record name | (1R,2R)-1,2-Cyclopentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,2-Cyclopentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 54-56 deg C; [Aldrich MSDS] | |
| Record name | trans-Cyclopentane-1,2-diol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10580 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5057-99-8, 930-46-1 | |
| Record name | trans-1,2-Cyclopentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5057-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1,2-Cyclopentanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1R,2R)-1,2-Cyclopentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,2-Cyclopentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-cyclopentane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-cyclopentane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of trans-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of trans-1,2-cyclopentanediol. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's properties. This document covers its structural features, stereoisomers, conformational analysis, and key spectroscopic data. Detailed experimental protocols for its synthesis are also provided, along with a logical diagram illustrating its stereochemical relationships.
Chemical Structure and Stereochemistry
This compound is a vicinal diol with the chemical formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .[1][2] Its structure consists of a five-membered cyclopentane ring substituted with two hydroxyl (-OH) groups on adjacent carbons (C1 and C2). The "trans" designation indicates that the two hydroxyl groups are on opposite sides of the plane of the cyclopentane ring.[1]
This arrangement gives rise to chirality in the molecule. This compound exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,2R)-cyclopentane-1,2-diol and (1S,2S)-cyclopentane-1,2-diol. The racemic mixture of these two enantiomers is often denoted as (±)-trans-1,2-cyclopentanediol. In contrast, the cis-isomer, where the hydroxyl groups are on the same side of the ring, is a meso compound and is achiral.
The stereochemistry of this compound is crucial in its application as a chiral building block in asymmetric synthesis, particularly in the development of pharmaceuticals where specific stereoisomers can have vastly different biological activities.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [1][2] |
| Molecular Weight | 102.13 g/mol | [1] |
| CAS Number | 5057-99-8 (for trans) | [1][2] |
| Melting Point | 54-56 °C | [1] |
| Boiling Point | 136 °C at 21.5 mmHg |
Conformational Analysis
The five-membered ring of cyclopentane is not planar and exists in dynamic conformations to relieve ring strain. The two most common conformations are the "envelope" and "half-chair" forms. For this compound, computational studies (ab initio and molecular mechanics) have indicated that the most stable conformation is a half-chair with the two hydroxyl groups in diequatorial positions.[3] An alternative envelope conformation with two axial hydroxyl groups is calculated to be less stable.[3] The preference for the diequatorial conformation minimizes steric interactions between the hydroxyl groups and the rest of the ring.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (C1-H, C2-H) | ~3.8 - 4.2 | Multiplet | Protons attached to the carbons bearing the hydroxyl groups. |
| ¹H (Cyclopentyl CH₂) | ~1.5 - 2.0 | Multiplet | Protons of the methylene groups in the cyclopentane ring. |
| ¹³C (C1, C2) | ~75 - 80 | Carbons bearing the hydroxyl groups. | |
| ¹³C (C3, C5) | ~30 - 35 | Methylene carbons adjacent to the hydroxyl-bearing carbons. | |
| ¹³C (C4) | ~20 - 25 | Methylene carbon at the 4-position. |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching of the hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. The C-H stretching of the cyclopentane ring is observed around 2850-3000 cm⁻¹, and the C-O stretching of the alcohol groups appears in the 1000-1200 cm⁻¹ region.[2]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Alcohol (-OH) |
| 2850 - 3000 | C-H stretch | Cyclopentane (CH₂) |
| 1450 - 1470 | C-H bend | Cyclopentane (CH₂) |
| 1000 - 1200 | C-O stretch | Alcohol (C-OH) |
Mass Spectrometry (MS)
In electron ionization mass spectrometry, this compound will typically show a molecular ion peak (M⁺) at m/z = 102. The fragmentation pattern is characterized by the loss of water (M-18), leading to a significant peak at m/z = 84.[1] Further fragmentation can occur through cleavage of the cyclopentane ring.
Experimental Protocols
Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound involves the epoxidation of cyclopentene followed by acid-catalyzed hydrolysis of the resulting epoxide.
Reaction Scheme:
-
Epoxidation: Cyclopentene is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form cyclopentene oxide.
-
Hydrolysis: The cyclopentene oxide is then treated with an aqueous acid (e.g., dilute sulfuric acid) to open the epoxide ring, resulting in the trans-diol.
Detailed Protocol:
-
Step 1: Epoxidation of Cyclopentene
-
Dissolve cyclopentene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cyclopentene solution over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude cyclopentene oxide.
-
-
Step 2: Hydrolysis of Cyclopentene Oxide
-
To the crude cyclopentene oxide, add a 10% aqueous solution of sulfuric acid.
-
Heat the mixture at 70-90 °C for 2-3 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Enantioselective Synthesis
Enantiomerically pure this compound can be prepared through several methods, including the kinetic resolution of the racemic diol or the asymmetric dihydroxylation of cyclopentene.
Representative Protocol: Asymmetric Dihydroxylation of Cyclopentene
This method utilizes a chiral osmium catalyst to achieve high enantioselectivity.
-
In a round-bottom flask, prepare a solution of cyclopentene (1.0 eq) in a mixture of tert-butanol and water (1:1).
-
Add a commercially available AD-mix-β (for the (1S,2S)-enantiomer) or AD-mix-α (for the (1R,2R)-enantiomer) formulation, which contains the osmium catalyst, a chiral ligand, a co-oxidant, and other additives.
-
Stir the mixture vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding sodium sulfite and stirring for an additional hour.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the enantiomerically enriched cis-1,2-cyclopentanediol.
-
The cis-diol can then be converted to the trans-diol via a two-step process involving mesylation and subsequent nucleophilic substitution with inversion of configuration at one of the stereocenters.
Logical Relationships and Signaling Pathways
The following diagram illustrates the stereochemical relationship between the enantiomers of this compound and the meso cis-1,2-cyclopentanediol.
Caption: Stereochemical relationships of 1,2-cyclopentanediol isomers.
Conclusion
This compound is a fundamentally important chiral molecule with well-defined structural and stereochemical properties. Its synthesis, both in racemic and enantiomerically pure forms, is well-established, making it a readily accessible building block for complex molecule synthesis. A thorough understanding of its conformational preferences and spectroscopic signatures is essential for its effective utilization in research and development, particularly in the pharmaceutical industry where stereochemistry plays a critical role in drug efficacy and safety.
References
- 1. This compound | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]
- 3. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Physical and chemical properties of trans-1,2-Cyclopentanediol.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-1,2-Cyclopentanediol is a cyclic diol with the two hydroxyl groups in a trans configuration on a five-membered ring. This stereochemistry makes it a valuable chiral building block in organic synthesis.[1] It serves as a precursor for the synthesis of complex molecules with specific three-dimensional structures, including chiral ligands for asymmetric catalysis and scaffolds for pharmaceutical agents.[1] Its applications also extend to materials science as a monomer for specialized polymers.[1][2]
Physical and Chemical Properties
This compound is a colorless to pale yellow solid at room temperature.[3] It is combustible, stable under normal conditions, and incompatible with strong oxidizing agents.[3] It is soluble in water and many organic solvents, including ethanol.[2][3]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 54-56 °C | [4][5] |
| Boiling Point | 136 °C at 21.5 mmHg | [6] |
| Molecular Formula | C₅H₁₀O₂ | [4][5] |
| Molecular Weight | 102.13 g/mol | [4][6] |
| Appearance | White to light yellow powder/crystal | [7] |
| Solubility | Partially soluble in water; soluble in ethanol | [2][3][8] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | (1R,2R)-cyclopentane-1,2-diol | [1][4] |
| CAS Number | 5057-99-8 | [4][6] |
| PubChem CID | 225711 | [4] |
| EC Number | 225-757-6 | [6] |
| InChI | InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 | [4][6] |
| SMILES | O[C@@H]1CCC[C@H]1O | [6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Summary of Spectral Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | Data available on PubChem and SpectraBase. | [4] |
| ¹³C NMR | Data available on PubChem and SpectraBase. | [4][5][9] |
| IR Spectroscopy | Characteristic O-H and C-O stretching bands. Data available on PubChem and NIST Chemistry WebBook. | [4][5][10] |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern available on PubChem and NIST Chemistry WebBook. | [4][5][11] |
Experimental Protocols
The synthesis of this compound typically involves the dihydroxylation of cyclopentene. The trans configuration is achieved through a two-step process involving the formation of an epoxide followed by acid-catalyzed ring-opening.
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound from cyclopentene.
Protocol 1: Synthesis from Cyclopentene via Epoxidation and Hydrolysis
This method involves a two-step reaction: the epoxidation of cyclopentene followed by acid-catalyzed hydrolysis of the resulting epoxide.[12]
Step 1: Epoxidation of Cyclopentene
-
Dissolve cyclopentene in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the cooled cyclopentene solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of cyclopentene.
-
Filter the reaction mixture to remove the meta-chlorobenzoic acid byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclopentene oxide.
Step 2: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide
-
To the crude cyclopentene oxide, add a dilute aqueous solution of a strong acid, such as sulfuric acid or perchloric acid.
-
Stir the mixture vigorously at room temperature. The reaction can be gently heated to increase the rate of hydrolysis.
-
Monitor the reaction by TLC until the disappearance of the epoxide.
-
Neutralize the reaction mixture with a base, such as sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Protocol 2: Synthesis using Hydrogen Peroxide and a Catalyst
This method provides an alternative to peroxy acids for the epoxidation step, followed by hydrolysis.[13]
Step 1: Catalytic Oxidation of Cyclopentene
-
In a reaction vessel, combine cyclopentene, a catalyst (e.g., an iron-copper based catalyst), and a co-catalyst (e.g., potassium chloride).[13]
-
Add hydrogen peroxide to the mixture and maintain the reaction temperature between 35-45 °C for 4-6 hours to form cyclopentene oxide.[13]
Step 2: Hydrolysis
-
To the resulting cyclopentene oxide, add deionized water and a solid proton acid catalyst.[13]
-
Heat the mixture to 70-90 °C for an extended period (80-110 hours) to facilitate hydrolysis.[13]
Purification
The crude this compound can be purified by the following methods:
-
Distillation: The crude product can be distilled under reduced pressure.[13]
-
Recrystallization: For higher purity, the distilled product can be recrystallized from a suitable solvent system, such as ethyl acetate.[14]
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis.[2]
-
Chiral Ligands: Its rigid stereochemistry makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis.[1]
-
Pharmaceutical Scaffolds: The trans-diol moiety can be crucial for biological activity, making it a key component in the design and synthesis of potential pharmaceutical agents.[1]
-
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers with specific properties.[2]
-
Protecting Group Chemistry: The diol functionality allows it to be used in the formation of cyclic acetals and ketals, serving as a protecting group for carbonyl compounds.
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and use in a well-ventilated area.[6] For handling larger quantities or when generating dust, a NIOSH-approved respirator is recommended.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][15]
-
Fire Safety: Use water spray, carbon dioxide, dry chemical, or foam for extinguishing fires.[15]
References
- 1. This compound|CAS 5057-99-8 [benchchem.com]
- 2. Cas 4065-92-3,1,2-Cyclopentanediol | lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-Cyclopentane-1,2-diol | C5H10O2 | CID 95497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (±)-反-1,2-环戊二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (+/-)-trans-Cyclopentane-1,2-diol | 5057-99-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. cis-1,2-Cyclopentanediol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]
- 11. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]
- 12. homework.study.com [homework.study.com]
- 13. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. fishersci.com [fishersci.com]
Synthesis of trans-1,2-Cyclopentanediol from Cyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of trans-1,2-cyclopentanediol from cyclopentene, a fundamental transformation in organic chemistry with applications in drug development and materials science. The primary and most efficient route involves a two-step process: the epoxidation of cyclopentene to form cyclopentene oxide, followed by the acid-catalyzed hydrolysis of the epoxide to yield the desired trans-1,2-diol. This method is favored for its high stereoselectivity, yielding predominantly the trans isomer.
Reaction Mechanism and Stereochemistry
The synthesis proceeds via two key steps:
-
Epoxidation of Cyclopentene: Cyclopentene reacts with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to form cyclopentene oxide. This reaction is a concerted syn-addition, where the oxygen atom is delivered to the same face of the double bond, resulting in a cyclic ether known as an epoxide.
-
Acid-Catalyzed Ring Opening of Cyclopentene Oxide: The epoxide is then treated with an aqueous acid (H₃O⁺). The acidic conditions protonate the oxygen atom of the epoxide, making it a better leaving group. A water molecule then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the protonated epoxide. This nucleophilic attack occurs from the side opposite to the epoxide ring (a backside attack), leading to an inversion of stereochemistry at the site of attack. This Sₙ2-type mechanism results in the formation of the this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound.
Step 1: Epoxidation of Cyclopentene with meta-Chloroperoxybenzoic Acid (m-CPBA)
This procedure is adapted from standard epoxidation methods.
Materials:
-
Cyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentene in dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled cyclopentene solution over a period of time, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alkene.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxy acid.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain crude cyclopentene oxide. This intermediate is often used in the next step without further purification.
Step 2: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide
This procedure is based on general methods for epoxide hydrolysis.
Materials:
-
Crude cyclopentene oxide from Step 1
-
Deionized water
-
Sulfuric acid (H₂SO₄) or a solid proton acid catalyst
-
Diethyl ether or ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To the crude cyclopentene oxide, add a sufficient amount of deionized water.
-
Add a catalytic amount of sulfuric acid. Alternatively, a solid proton acid can be used.
-
Heat the mixture with stirring. A patent suggests reacting at 70-90 °C for an extended period (80-110 hours) for a high yield.[1] The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.
-
Extract the aqueous mixture multiple times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reaction Yields for the Synthesis of this compound
| Step | Reagents | Reported Yield | Reference |
| Epoxidation of Cyclopentene | Hydrogen Peroxide, Fe-Cu catalyst, KCl cocatalyst | 96% (for cyclopentene oxide) | [1] |
| Hydrolysis of Cyclopentene Oxide | Deionized water, solid proton acid | 90% | [1] |
| Overall Synthesis | Dihydrogen peroxide, toluene-4-sulfonic acid in water | 95.7% | [2] |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| Melting Point | 54-56 °C[3] |
| Boiling Point | 136 °C at 21.5 mmHg |
| ¹H NMR | Spectral data available from Sigma-Aldrich.[3] For the analogous trans-1,2-cyclohexanediol, characteristic peaks are observed around 3.33 ppm and 3.91 ppm for the CH-OH protons.[4] |
| ¹³C NMR | Spectral data available from Sigma-Aldrich[3] and SpectraBase.[5] |
| IR Spectroscopy | Data available from the NIST WebBook.[6] |
| Mass Spectrometry | Data available from the NIST WebBook.[6] |
Visualizations
Reaction Pathway
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
References
- 1. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 1H NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis of trans-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for the formation of trans-1,2-cyclopentanediol, a key building block in various fields of chemical research and development. The focus is on the detailed reaction mechanisms, experimental protocols, and quantitative data associated with the most prevalent methods.
Epoxidation of Cyclopentene followed by Acid-Catalyzed Hydrolysis
This two-step approach is a common and reliable method for the synthesis of trans-1,2-diols. The first step involves the epoxidation of cyclopentene to form cyclopentene oxide. The subsequent step is the acid-catalyzed ring-opening of the epoxide, which proceeds with anti-stereochemistry to yield the trans-diol.[1][2]
Mechanism of Epoxidation and Hydrolysis
The epoxidation of cyclopentene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction where the oxygen atom is delivered to the double bond in a syn-addition, forming a cyclic epoxide.[3] The subsequent acid-catalyzed hydrolysis involves protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. A water molecule then attacks one of the electrophilic carbon atoms from the face opposite to the protonated oxygen, leading to an inversion of stereochemistry at that carbon. This SN2-type mechanism results in the formation of the trans-1,2-diol.[2]
Quantitative Data
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Epoxidation | Cyclopentene, m-CPBA | Dichloromethane | Room Temp. | Not Specified | ~75 | [4][5] |
| Hydrolysis | Cyclopentene oxide, H₂O, H₂SO₄ (catalytic) | Water | Not Specified | Not Specified | High | [1] |
Experimental Protocols
1.3.1. Epoxidation of Cyclopentene with m-CPBA
-
Materials: Cyclopentene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve cyclopentene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the cyclopentene solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclopentene oxide.
-
1.3.2. Acid-Catalyzed Hydrolysis of Cyclopentene Oxide
-
Materials: Crude cyclopentene oxide, water, sulfuric acid (catalytic amount), diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
To the crude cyclopentene oxide, add a mixture of water and a catalytic amount of sulfuric acid.
-
Stir the mixture vigorously at room temperature. The reaction can be gently heated to increase the rate.
-
Monitor the disappearance of the epoxide by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Prévost Reaction
The Prévost reaction provides a direct method for the anti-dihydroxylation of alkenes to form trans-1,2-diols.[6] This reaction utilizes iodine and a silver salt of a carboxylic acid, typically silver benzoate, in an anhydrous solvent.[7][8]
Mechanism of the Prévost Reaction
The reaction is initiated by the addition of iodine to the alkene, forming a cyclic iodonium ion. This is followed by an SN2 attack by the benzoate anion, opening the three-membered ring to give a trans-iodo benzoate. A key step involves the neighboring group participation of the carbonyl oxygen of the benzoate group, which displaces the iodide to form a cyclic oxonium ion. A second benzoate anion then attacks this intermediate in another SN2 reaction, resulting in a trans-dibenzoate. Finally, hydrolysis of the dibenzoate ester yields the trans-1,2-diol.[6][9]
Quantitative Data
| Alkene | Reagents | Solvent | Yield (%) | Reference |
| Cyclohexene | Iodine, Silver Benzoate | Benzene | Good | [8] |
| General Alkenes | Iodine, Silver Carboxylate | Anhydrous Solvent | Generally Good | [7] |
Experimental Protocol
-
Materials: Cyclopentene, silver benzoate, iodine, anhydrous benzene (or other anhydrous non-polar solvent), sodium hydroxide solution, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend silver benzoate in anhydrous benzene.
-
Add a solution of iodine in anhydrous benzene dropwise to the stirred suspension.
-
To this mixture, add a solution of cyclopentene in anhydrous benzene dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove silver iodide and any unreacted silver benzoate.
-
Concentrate the filtrate under reduced pressure to obtain the crude dibenzoate ester.
-
Hydrolyze the crude ester by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol.
-
After cooling, neutralize the reaction mixture and extract the product with diethyl ether.
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Visualizations
Reaction Mechanisms
Caption: Mechanism of this compound formation via epoxidation and acid-catalyzed hydrolysis.
Caption: Mechanism of the Prévost reaction for trans-1,2-diol synthesis.
Experimental Workflows
References
- 1. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Prevost Reaction [organic-chemistry.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. youtube.com [youtube.com]
- 9. Prévost reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of trans-1,2-Cyclopentanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trans-1,2-cyclopentanediol, a key chiral building block in synthetic chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring this information. The presented data is crucial for the structural elucidation, purity assessment, and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methine protons adjacent to the hydroxyl groups and the methylene protons of the cyclopentane ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 3.9 | Multiplet | 2H | H-1, H-2 (methine) |
| ~2.5 - 2.6 | Broad Singlet | 2H | -OH |
| ~1.6 - 1.8 | Multiplet | 4H | H-3, H-5 (methylene) |
| ~1.4 - 1.6 | Multiplet | 2H | H-4 (methylene) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Due to the symmetry of the trans isomer, three distinct signals are expected.
| Chemical Shift (δ) ppm | Assignment |
| ~77.0 | C-1, C-2 (methine) |
| ~32.0 | C-3, C-5 (methylene) |
| ~20.0 | C-4 (methylene) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Methanol, CD₃OD) in a clean, dry vial.[1][2]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
-
-
Instrument Parameters :
-
Spectrometer : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
Acquisition Time : 2-4 seconds.
-
Spectral Width : Approximately 10-12 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse experiment.
-
Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds.
-
Spectral Width : Approximately 0-100 ppm.
-
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands are associated with the O-H and C-O bonds of the alcohol functional groups and the C-H bonds of the cyclopentane ring. The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory for solid samples.[3][4][5][6]
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2850 - 2960 | Strong | C-H stretch (aliphatic) |
| ~1450 | Medium | CH₂ bend |
| ~1050 - 1100 | Strong | C-O stretch |
Experimental Protocol: FTIR-ATR Spectroscopy
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.[4]
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[3][6]
-
-
Instrument Parameters :
-
Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan : Perform a background scan with the clean, empty ATR crystal to account for atmospheric and instrument-related absorptions.
-
Sample Scan :
-
-
Data Processing :
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), is a powerful technique for determining the molecular weight and fragmentation pattern of volatile compounds like this compound.
Mass Spectral Data
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 102 | Low | [M]⁺ (Molecular Ion) |
| 84 | High | [M - H₂O]⁺ |
| 71 | Medium | [M - OCH₃]⁺ or [C₅H₇O]⁺ |
| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Note: The molecular ion peak for alcohols is often weak or absent due to facile fragmentation.[7] The base peak (most intense) can vary depending on the instrument conditions but is often at m/z 57 or 84.
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
Instrument Parameters :
-
Gas Chromatograph (GC) :
-
Injection Volume : 1 µL.
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Column : A nonpolar or mid-polar capillary column (e.g., DB-5ms or equivalent).
-
-
Mass Spectrometer (MS) :
-
-
Data Analysis :
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. organomation.com [organomation.com]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. agilent.com [agilent.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. What are the common ionization methods for GC/MS [scioninstruments.com]
- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Unveiling the Solid-State Architecture of trans-1,2-Cyclopentanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-1,2-Cyclopentanediol is a fundamental building block in organic synthesis and medicinal chemistry. Its stereochemistry and hydrogen bonding capabilities play a crucial role in directing molecular interactions and influencing the physicochemical properties of larger molecules. This technical guide provides a comprehensive overview of the available data on the solid-state structure of this compound, with a focus on its crystallographic properties and intermolecular interactions. While a definitive, publicly available crystal structure remains to be published, this document compiles relevant information on its synthesis, physical properties, and expected hydrogen bonding patterns based on analogous structures, offering valuable insights for researchers in the field.
Introduction
This compound is a vicinal diol characterized by a five-membered carbocyclic ring with two hydroxyl groups in a trans configuration. The molecule's rigidity, conferred by the cyclopentane ring, and the presence of both hydrogen bond donors and acceptors, make it an interesting subject for crystallographic studies and a valuable synthon in the design of molecules with specific three-dimensional architectures. Understanding its crystal packing and hydrogen bonding network is essential for predicting its behavior in solid-state formulations and for its application in crystal engineering and drug design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| CAS Number | 5057-99-8 |
| Melting Point | 55-57 °C |
| Boiling Point | 228 °C |
| Appearance | White crystalline solid |
| Solubility | Soluble in water, ethanol, and acetone |
Synthesis and Crystallization
Synthesis
This compound is commonly synthesized via the acid-catalyzed hydrolysis of cyclopentene oxide. This reaction proceeds through an anti-addition mechanism, yielding the trans-diol.
Experimental Protocol: Synthesis of this compound
-
Epoxidation of Cyclopentene: Cyclopentene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, in a suitable solvent like dichloromethane or tert-butanol to form cyclopentene oxide. The reaction is typically carried out at room temperature.
-
Hydrolysis of Cyclopentene Oxide: The resulting cyclopentene oxide is then subjected to acid-catalyzed hydrolysis. A dilute aqueous solution of a strong acid, such as sulfuric acid or perchloric acid, is added to the reaction mixture.
-
Reaction Conditions: The hydrolysis is generally performed at elevated temperatures (e.g., 50-70 °C) for several hours to ensure complete conversion.
-
Workup and Purification: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to obtain pure crystalline this compound.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the crystal structure. For this compound, slow evaporation of a saturated solution in a moderately polar solvent or a binary solvent mixture at a constant temperature is a common technique.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Ethyl acetate, acetone, or a mixture of ethanol and water could be explored.
-
Preparation of Saturated Solution: A saturated solution of purified this compound is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction analysis should form. The crystals are then carefully harvested from the mother liquor.
Crystal Structure and Hydrogen Bonding Network
As of the date of this publication, a detailed crystal structure of this compound, including unit cell parameters, space group, and atomic coordinates, is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD).
However, based on the crystal structures of similar cyclic diols, such as trans-1,2-cyclohexanediol, a well-defined hydrogen bonding network is expected to be the dominant feature of the crystal packing. The hydroxyl groups of each molecule will act as both hydrogen bond donors and acceptors, leading to the formation of an extensive network of intermolecular O-H···O hydrogen bonds.
Hypothetical Hydrogen Bonding Motif
It is anticipated that the molecules of this compound will arrange themselves in a way that maximizes the hydrogen bonding interactions. This could lead to the formation of chains, sheets, or a three-dimensional network. A likely motif would involve chains of molecules linked by hydrogen bonds, with further hydrogen bonding between these chains.
Below is a hypothetical representation of the intermolecular hydrogen bonding in a crystalline arrangement of this compound.
Caption: Hypothetical hydrogen bonding chain in crystalline this compound.
Significance in Drug Development
The ability of this compound to form specific and directional hydrogen bonds makes it a valuable scaffold in drug design. By incorporating this moiety into a drug molecule, medicinal chemists can introduce key interactions with biological targets, such as enzymes and receptors. The rigid cyclopentane ring also helps to lock the conformation of the molecule, reducing the entropic penalty upon binding. Furthermore, understanding the solid-state properties of drug candidates containing this fragment is crucial for formulation development, as polymorphism and crystal packing can significantly impact solubility, stability, and bioavailability.
Conclusion
While the definitive crystal structure of this compound awaits elucidation, this technical guide has summarized the current knowledge regarding its synthesis, properties, and expected solid-state behavior. The anticipated extensive hydrogen bonding network is a key feature that governs its crystal packing and influences its utility in various chemical and pharmaceutical applications. Further research to determine the precise crystal structure is warranted and will provide invaluable information for the rational design of new materials and therapeutic agents.
Solubility of trans-1,2-Cyclopentanediol in Common Organic Solvents: An In-depth Technical Guide
Introduction
trans-1,2-Cyclopentanediol is a cyclic diol with the chemical formula C₅H₁₀O₂. It is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals, fragrances, and polymer materials.[1][2] A critical physicochemical property for its application in these fields is its solubility in various organic solvents, which dictates its utility in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data and providing methodologies for its experimental determination.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5057-99-8 | [3] |
| Molecular Formula | C₅H₁₀O₂ | [3] |
| Molecular Weight | 102.13 g/mol | [3] |
| Melting Point | 54-56 °C | |
| Boiling Point | 136 °C at 21.5 mmHg | |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
Qualitative Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like." this compound possesses two polar hydroxyl (-OH) groups, which are capable of hydrogen bonding, and a nonpolar cyclopentane ring. This amphiphilic nature suggests a nuanced solubility profile:
-
High Solubility: Expected in polar protic solvents such as water and lower alcohols (e.g., methanol, ethanol) due to strong hydrogen bonding interactions.[1][2]
-
Moderate to High Solubility: Likely in polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).
-
Low Solubility: Expected in nonpolar solvents such as toluene and hexane, where the nonpolar cyclopentane ring would be the primary interacting moiety.
Quantitative Solubility Data of a Structural Analogue
In the absence of specific data for this compound, the solubility of trans-1,2-cyclohexanediol in various organic solvents is provided below as a reasonable approximation due to their structural similarity.
Table 1: Solubility of trans-1,2-Cyclohexanediol in Various Organic Solvents
| Solvent | Temperature (K) | Molar Fraction Solubility (x₁) |
| Water | 299.8 | 0.0468 |
| 305.1 | 0.0573 | |
| 310.3 | 0.0697 | |
| 315.6 | 0.0843 | |
| 320.9 | 0.1015 | |
| 326.0 | 0.1218 | |
| Ethyl Acetate | 300.2 | 0.0129 |
| 305.4 | 0.0168 | |
| 310.8 | 0.0219 | |
| 316.0 | 0.0285 | |
| 321.1 | 0.0366 | |
| 326.3 | 0.0468 |
Data extracted from a study on the solubility of trans-1,2-cyclohexanediol and should be used as an estimation for this compound.
Experimental Protocol for Solubility Determination
The following provides a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. The isothermal equilibrium method is a commonly employed and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance (±0.0001 g)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Calibrated thermometer or temperature probe (±0.1 K)
-
Syringes with filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known mass or volume of the selected solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in the thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).
-
-
Sampling:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 30 minutes).
-
Carefully withdraw a sample of the supernatant liquid using a pre-heated syringe fitted with a filter to remove any solid particles. Pre-heating the syringe to the experimental temperature prevents premature crystallization of the solute.
-
-
Analysis:
-
Accurately weigh the collected sample of the saturated solution.
-
Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the mass of this compound in the weighed sample of the saturated solution.
-
The mass of the solvent in the sample is the difference between the total mass of the sample and the mass of the dissolved solute.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.
-
-
Temperature Variation:
-
Repeat the procedure at different temperatures to determine the temperature dependence of the solubility.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
References
Thermochemistry of trans-1,2-Cyclopentanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemistry of trans-1,2-cyclopentanediol. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who require accurate thermochemical data for this compound. This document summarizes available experimental data, outlines detailed experimental and computational methodologies for the determination of key thermochemical parameters, and provides visualizations of relevant chemical processes. While experimental data for some properties of this compound are available, significant gaps exist in the literature, particularly for enthalpy of fusion, enthalpy of vaporization, and heat capacity. This guide also discusses established methodologies that can be employed to determine these missing values.
Introduction
This compound is a cyclic diol with a five-membered ring structure. Its stereochemistry and the presence of two hydroxyl groups influence its physical and chemical properties, making its thermochemical characteristics of significant interest in various fields, including organic synthesis, materials science, and pharmacology. A thorough understanding of its enthalpy of formation, combustion, phase transitions, and heat capacity is crucial for process design, reaction modeling, and the development of structure-property relationships.
Quantitative Thermochemical Data
Table 1: Standard Molar Enthalpy of Combustion and Formation
| Property | Value | Units | Method | Reference |
| Standard Molar Enthalpy of Combustion of Solid (ΔcH°solid) | -2906.6 ± 2.9 | kJ/mol | Combustion Calorimetry | Jung and Dahmlos, 1942 (Reanalyzed by Cox and Pilcher, 1970)[1] |
| Standard Molar Enthalpy of Combustion of Solid (ΔcH°solid) | -2901 ± 0.4 | kJ/mol | Combustion Calorimetry | Verkade, Coops, et al., 1928[1] |
| Standard Molar Enthalpy of Formation of Solid (ΔfH°solid) | -490.07 | kJ/mol | Calculated from ΔcH°solid | Jung and Dahmlos, 1942 (Calculation by NIST)[1] |
| Standard Molar Enthalpy of Formation of Solid (ΔfH°solid) | -495.8 | kJ/mol | Calculated from ΔcH°solid | Verkade, Coops, et al., 1928 (Calculation by NIST)[1] |
Table 2: Phase Change Data
| Property | Value | Units | Method | Reference |
| Melting Point (Tfus) | 319 | K | N/A | Stoll, Lindenmann, et al., 1953[2][3] |
| Reduced Pressure Boiling Point (Tboil) | 409.2 | K | N/A | Weast and Grasselli, 1989[2][3] |
| Pressure | 0.029 | bar | N/A | Weast and Grasselli, 1989[2][3] |
Note: Experimental data for the enthalpy of fusion (ΔfusH°), enthalpy of vaporization (ΔvapH°), and heat capacity (Cp) of this compound are not well-documented in publicly available literature. The following sections describe the standard experimental and computational methods that can be utilized to determine these values.
Experimental Protocols
This section details the established methodologies for determining the key thermochemical properties of organic compounds like this compound.
Combustion Calorimetry for Enthalpy of Combustion
The standard enthalpy of combustion is determined using a bomb calorimeter.
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
Apparatus:
-
Oxygen bomb calorimeter
-
High-precision thermometer
-
Ignition system
-
Pellet press for solid samples
-
Crucible (platinum or fused silica)
Procedure:
-
A pellet of a known mass of this compound is prepared.
-
The pellet is placed in the crucible within the bomb. A fuse wire is attached to the ignition circuit and positioned in contact with the sample.
-
A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is submerged in a known mass of water in the calorimeter's insulated container.
-
The initial temperature of the water is recorded over a period of time to establish a baseline.
-
The sample is ignited via an electrical current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion
The enthalpy of fusion can be determined using a Differential Scanning Calorimeter.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it absorbs heat, resulting in a measurable endothermic peak on the DSC thermogram. The area of this peak is directly proportional to the enthalpy of the transition.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., aluminum)
-
Microbalance
Procedure:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in a sample pan and hermetically sealed. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-10 K/min), across its melting point.
-
The heat flow to the sample is recorded as a function of temperature.
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The area of the melting peak is integrated to determine the enthalpy of fusion (ΔfusH).
-
The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.
Determination of Enthalpy of Vaporization
The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature.
Principle: The relationship between vapor pressure (P) and temperature (T) is described by the Clausius-Clapeyron equation. By measuring the vapor pressure at different temperatures, the enthalpy of vaporization (ΔvapH) can be calculated from the slope of a plot of ln(P) versus 1/T.
Method: Transpiration Method This method is suitable for compounds with low volatility.
Apparatus:
-
Thermostatted chamber
-
Inert gas supply (e.g., nitrogen or argon) with a precision flow controller
-
Saturator vessel containing the sample
-
Condenser or trap cooled to a low temperature
-
Analytical balance
Procedure:
-
A known mass of this compound is placed in the saturator vessel.
-
The saturator is maintained at a constant, known temperature.
-
A slow, steady stream of an inert gas is passed through the saturator. The gas becomes saturated with the vapor of the substance.
-
The gas-vapor mixture then flows into a condenser or a cold trap, where the vapor is condensed and collected.
-
The mass of the condensed substance is determined by weighing the trap before and after the experiment.
-
The volume of the inert gas that has passed through the system is measured.
-
The partial pressure of the substance at the given temperature is calculated assuming the ideal gas law.
-
The procedure is repeated at several different temperatures.
-
The enthalpy of vaporization is determined from the slope of the Clausius-Clapeyron plot (ln(P) vs. 1/T).
Computational Thermochemistry
In the absence of experimental data, computational methods can provide reliable estimates of thermochemical properties. High-level ab initio methods are particularly useful for this purpose.
Gaussian-4 (G4) Theory
Principle: G4 theory is a composite computational method that aims to achieve high accuracy in calculating thermochemical data. It combines results from several levels of theory and basis sets to approximate the results of a very high-level calculation with a large basis set. The method includes a series of single-point energy calculations and corrections to arrive at a final, accurate energy.
Methodology:
-
Geometry Optimization: The molecular geometry of this compound is optimized using a density functional theory (DFT) method, typically B3LYP with a 6-31G(2df,p) basis set.
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets. These include:
-
Hartree-Fock (HF) calculations with a large basis set, often extrapolated to the complete basis set limit.
-
Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) calculations with a smaller basis set.
-
Møller-Plesset perturbation theory (MP2 and MP4) calculations with larger basis sets.
-
-
G4 Energy Calculation: The final G4 energy is calculated by combining the energies from the different levels of theory and applying a series of additive corrections. These corrections account for basis set deficiencies and higher-level correlation effects.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation at 298.15 K can be calculated from the G4 energy using the atomization method or by calculating the enthalpy of a balanced chemical reaction involving species with well-known experimental enthalpies of formation.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates a common synthetic route to this compound from cyclopentene.
Caption: Synthetic pathway for this compound.
Experimental Workflow for Thermochemical Analysis
The logical flow for a comprehensive thermochemical characterization of this compound is depicted below.
Caption: Workflow for thermochemical analysis.
Conclusion
This technical guide has compiled the available experimental thermochemical data for this compound and provided detailed protocols for the experimental and computational determination of its key thermochemical properties. While the standard enthalpy of combustion and formation in the solid phase are documented, there is a notable lack of experimental data for the enthalpy of fusion, enthalpy of vaporization, and heat capacity. The methodologies outlined herein, including differential scanning calorimetry, vapor pressure measurements, and high-level computational chemistry, provide a clear path for researchers to obtain these critical values. Accurate and comprehensive thermochemical data for this compound will undoubtedly support its application in various scientific and industrial endeavors.
References
Conformational Landscape of trans-1,2-Cyclopentanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational preferences of trans-1,2-cyclopentanediol, a fundamental structural motif relevant in medicinal chemistry and materials science. By integrating experimental data from spectroscopic techniques with computational modeling, this document offers a detailed exploration of the molecule's three-dimensional structure and energetic landscape.
Introduction to Conformational Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern drug design and materials science. For cyclic systems like cyclopentane derivatives, the ring's flexibility is constrained, leading to a set of well-defined, low-energy conformations. In the case of this compound, the interplay between ring pucker, the orientation of the hydroxyl substituents, and non-covalent interactions such as hydrogen bonding dictates the conformational equilibrium.
Conformational Isomers of this compound
The cyclopentane ring is not planar and exists in a continuous state of dynamic motion between two main puckered conformations: the envelope and the half-chair. For this compound, theoretical calculations have identified two primary low-energy conformers:
-
Envelope Conformer (Diequatorial OH): In this conformation, the cyclopentane ring resembles an open envelope with one carbon atom out of the plane of the other four. The two hydroxyl groups can occupy diequatorial positions.
-
Half-Chair Conformer (Diaxial OH): The half-chair conformation has two adjacent carbon atoms displaced in opposite directions from the plane of the other three. This arrangement can accommodate the two hydroxyl groups in diaxial-like positions.
Computational studies, including both molecular mechanics (MM) and ab initio calculations, have been employed to determine the relative stabilities of these conformers.
Relative Conformational Energies
The energy difference between the conformers is a key determinant of their relative populations at equilibrium. The table below summarizes the calculated energy differences (ΔE) between the diaxial (higher energy) and diequatorial (lower energy) conformers.
| Computational Method | ΔE (kcal/mol) | Reference |
| Molecular Mechanics (MM) | 2.9 | [1] |
| Ab initio (B3LYP/6-31G**) | 0.70 | [1] |
Table 1: Calculated Relative Energies of this compound Conformers.
The data indicates that the conformer with diequatorial hydroxyl groups is significantly more stable. Lanthanide-induced shift (LIS) NMR studies corroborate these findings, showing good agreement with the diequatorial conformer being the major species in solution[1].
Experimental Analysis
Spectroscopic methods provide invaluable experimental evidence for the conformational preferences of molecules in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and stereochemistry of organic molecules. The chemical shifts and, particularly, the vicinal proton-proton coupling constants (³JHH) are sensitive to the dihedral angles between adjacent protons, which are in turn dictated by the ring's conformation.
-
¹H NMR: The spectrum is expected to show complex multiplets for the aliphatic protons due to spin-spin coupling. The protons attached to the carbons bearing the hydroxyl groups (H1 and H2) would appear at a lower field (higher ppm) compared to the other ring protons. The magnitude of the vicinal coupling constants between H1 and its neighbors, and H2 and its neighbors, can provide information about the dominant conformation. For cyclopentane systems, cis vicinal couplings are typically in the range of 8-10 Hz, while trans couplings are generally smaller, from 2-9 Hz. However, the Karplus relationship for five-membered rings is more complex than for six-membered rings, and there can be an overlap in these ranges.
-
¹³C NMR: The spectrum is expected to show three signals corresponding to the three chemically non-equivalent carbon atoms: C1/C2, C3/C5, and C4.
| Nucleus | Predicted Chemical Shift Range (ppm) |
| ¹H | 1.5 - 4.0 |
| ¹³C | 20 - 80 |
Table 2: Predicted NMR Chemical Shift Ranges for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for studying hydrogen bonding. In the case of this compound, the two hydroxyl groups are on opposite sides of the ring, making intramolecular hydrogen bonding unfavorable. Therefore, in the condensed phase, intermolecular hydrogen bonding is expected to be the dominant interaction. This results in a broad absorption band in the O-H stretching region, typically between 3200 and 3600 cm⁻¹. In contrast, the cis isomer can form an intramolecular hydrogen bond, which would give rise to a sharper O-H stretching band at a lower frequency that persists even at high dilution[2].
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Nature of the Band |
| O-H Stretch | 3200 - 3600 | Broad (due to intermolecular hydrogen bonding) |
| C-H Stretch | 2850 - 3000 | Sharp |
| C-O Stretch | 1000 - 1200 | Strong |
Table 3: Key Infrared Absorption Bands for this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the acid-catalyzed hydrolysis of cyclopentene oxide.
Protocol:
-
Epoxidation: Cyclopentene is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (CH₂Cl₂) to form cyclopentene oxide. The reaction is typically carried out at room temperature.
-
Hydrolysis: The resulting cyclopentene oxide is then treated with an aqueous acid solution (e.g., dilute H₂SO₄ or HClO₄) to catalyze the ring-opening of the epoxide. The backside attack of a water molecule on the protonated epoxide leads to the formation of the trans-diol.
-
Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate) and purified by distillation or recrystallization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For the ¹H spectrum, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled experiment is typically performed.
-
Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to TMS (0 ppm). Integrate the signals in the ¹H spectrum to determine the relative number of protons. Measure the coupling constants (in Hz) from the splitting patterns in the high-resolution ¹H spectrum.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of approximately 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the O-H stretching region to analyze hydrogen bonding.
Computational Modeling Protocol
Computational chemistry provides a powerful means to investigate the conformational landscape of molecules. The following workflow outlines a typical procedure for the conformational analysis of this compound.
-
Structure Building: Construct an initial 3D model of this compound using a molecular modeling software.
-
Molecular Mechanics (MM) Conformational Search: Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94 or AMBER). This step efficiently explores the potential energy surface and identifies a set of low-energy conformers.
-
Density Functional Theory (DFT) Optimization: Take the low-energy conformers from the MM search and perform geometry optimizations using a DFT method (e.g., B3LYP with a 6-31G(d) basis set). This provides more accurate geometries and relative energies. A frequency calculation should also be performed at this stage to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.
-
Single-Point Energy Refinement (Optional but Recommended): To obtain even more accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
-
Thermodynamic Analysis: Calculate the Gibbs free energies of the conformers at a standard temperature (e.g., 298.15 K) using the data from the frequency calculations. The relative Gibbs free energies determine the equilibrium population of each conformer according to the Boltzmann distribution.
-
Property Calculation: For the most stable conformers, calculate properties that can be compared with experimental data, such as NMR chemical shifts and coupling constants, and IR vibrational frequencies.
Conclusion
The conformational analysis of this compound reveals a preference for a puckered envelope conformation where the two hydroxyl groups adopt diequatorial positions. This preference is driven by the minimization of steric strain. Experimental data from NMR and IR spectroscopy, in conjunction with computational modeling, provide a consistent picture of the molecule's structure and energetics. The methodologies outlined in this guide offer a robust framework for the detailed conformational analysis of this and other cyclic molecules, which is essential for understanding their chemical behavior and for the rational design of new molecules with desired properties in the fields of drug development and materials science.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of trans-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enantioselective synthesis of trans-1,2-cyclopentanediol, a valuable chiral building block in organic synthesis. The document outlines three primary methodologies: Sharpless Asymmetric Dihydroxylation, Hydrolytic Kinetic Resolution of cyclopentene oxide, and a Biocatalytic approach using an epoxide hydrolase. Each section includes a detailed experimental protocol, a summary of quantitative data in a tabular format, and a visual representation of the workflow or reaction pathway.
Sharpless Asymmetric Dihydroxylation of Cyclopentene
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of cis-diols from alkenes. However, through a two-step sequence involving an initial epoxidation followed by a Walden inversion, it can be adapted for the synthesis of trans-diols. For direct synthesis of a syn-diol, which is outside the scope of trans-diol synthesis, the AD reaction is highly effective. The commercially available "AD-mix" reagents, AD-mix-α and AD-mix-β, contain the osmium catalyst, a chiral ligand [(DHQ)₂PHAL for α and (DHQD)₂PHAL for β], a re-oxidant (potassium ferricyanide), and potassium carbonate.[1][2][3] This protocol details the direct dihydroxylation of cyclopentene to the corresponding cis-diol, which is a common precursor and showcases the AD methodology. Subsequent chemical steps (not detailed here) would be required to invert one stereocenter to achieve the trans-diol.
Experimental Protocol: Asymmetric Dihydroxylation of Cyclopentene using AD-mix-β
This protocol is adapted from general procedures for Sharpless Asymmetric Dihydroxylation.[4]
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
Cyclopentene
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (14.0 g) with a 1:1 mixture of tert-butanol and water (50 mL each).
-
Stir the mixture at room temperature until all solids dissolve, resulting in a clear, orange solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
To the cooled solution, add cyclopentene (10 mmol, 0.68 g, 0.87 mL) dropwise with vigorous stirring.
-
Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (15 g) and continue stirring for 1 hour at room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude diol by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure (1S,2S)-cyclopentane-1,2-diol.
Data Presentation
| Method | Reagent | Product | Yield (%) | ee (%) | Reference |
| Sharpless AD | AD-mix-β | (1S,2S)-cyclopentane-1,2-diol | High | >95 | Adapted from general procedures[4] |
| Sharpless AD | AD-mix-α | (1R,2R)-cyclopentane-1,2-diol | High | >95 | Adapted from general procedures[4] |
Workflow Diagram
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Hydrolytic Kinetic Resolution of (±)-Cyclopentene Oxide
Hydrolytic Kinetic Resolution (HKR) is a highly efficient method for resolving racemic terminal epoxides.[5] The reaction utilizes a chiral (salen)Co(III) catalyst, often referred to as Jacobsen's catalyst, to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted.[6][7] This process yields both an enantioenriched diol and an enantioenriched epoxide, which can be easily separated.[8]
Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-Cyclopentene Oxide
This protocol is based on the general procedure for the Jacobsen HKR.[5][9]
Materials:
-
(±)-Cyclopentene oxide
-
(R,R)-Jacobsen's catalyst [(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)]
-
Acetic acid (glacial)
-
Tetrahydrofuran (THF), anhydrous
-
Water (deionized)
-
Pentane
-
Silica gel for column chromatography
Procedure:
-
Catalyst Activation: In a clean, dry flask, dissolve (R,R)-Jacobsen's catalyst (0.5-2.0 mol%) in THF. Add glacial acetic acid (1 equivalent relative to the catalyst) and stir the mixture in the presence of air for 30 minutes to generate the active Co(III) species.
-
Reaction Setup: To the activated catalyst solution, add (±)-cyclopentene oxide (1.0 equivalent).
-
Resolution: Cool the mixture to 0 °C and add water (0.5 equivalents) dropwise. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by chiral GC or HPLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Separation: Add pentane to the residue to precipitate the catalyst. Filter the mixture and wash the solid with pentane. The filtrate contains the enantioenriched epoxide and diol.
-
Purification: Concentrate the filtrate and separate the enantioenriched cyclopentene oxide from the this compound by flash column chromatography on silica gel.
Data Presentation
| Method | Catalyst | Product(s) | Yield (%) | ee (%) | Reference |
| HKR | (R,R)-Jacobsen's Catalyst | (1R,2R)-1,2-Cyclopentanediol | ~45 | >98 | General HKR principles[5][8] |
| HKR | (R,R)-Jacobsen's Catalyst | (1S,2S)-Cyclopentene Oxide | ~45 | >98 | General HKR principles[5][8] |
| HKR | (S,S)-Jacobsen's Catalyst | (1S,2S)-1,2-Cyclopentanediol | ~45 | >98 | General HKR principles[5][8] |
| HKR | (S,S)-Jacobsen's Catalyst | (1R,2R)-Cyclopentene Oxide | ~45 | >98 | General HKR principles[5][8] |
Reaction Pathway Diagram
Caption: Pathway of Hydrolytic Kinetic Resolution.
Biocatalytic Desymmetrization of Cyclopentene Oxide
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral diols. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols.[10] For a meso-epoxide like cyclopentene oxide, an enantioselective EH can desymmetrize the substrate to produce a single enantiomer of the trans-diol with high enantiomeric excess.[11][12]
Experimental Protocol: Enzymatic Hydrolysis of Cyclopentene Oxide
This protocol is a general representation of a biocatalytic desymmetrization using a commercially available epoxide hydrolase.[12][13]
Materials:
-
Cyclopentene oxide
-
Recombinant Epoxide Hydrolase (e.g., from Aspergillus niger or a commercially available kit)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.0)
-
tert-Butyl methyl ether (MTBE) or Ethyl acetate
-
Sodium chloride
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
-
Enzyme Addition: Add the epoxide hydrolase to the buffer solution and stir gently to dissolve.
-
Substrate Addition: Add cyclopentene oxide to the enzyme solution. The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Reaction: Maintain the reaction at a constant temperature (e.g., 25-30 °C) with gentle agitation for 12-48 hours. Monitor the conversion and enantiomeric excess of the product by chiral GC or HPLC.
-
Work-up: Once the reaction has reached the desired conversion, saturate the aqueous phase with sodium chloride.
-
Extraction: Extract the product with an organic solvent such as MTBE or ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
Data Presentation
| Method | Biocatalyst | Substrate | Product | Conversion (%) | ee (%) | Reference |
| Biocatalytic | Epoxide Hydrolase | Cyclopentene Oxide | (1R,2R)-trans-1,2-Cyclopentanediol | >95 | >99 | Representative data[11][12][13] |
Experimental Workflow Diagram
Caption: Workflow for Biocatalytic Desymmetrization.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rroij.com [rroij.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 9. scispace.com [scispace.com]
- 10. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of trans-1,2-Cyclopentanediol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,2-Cyclopentanediol is a C2-symmetric chiral diol that holds potential as a versatile chiral auxiliary in asymmetric synthesis. Its rigid cyclopentane backbone can create a well-defined chiral environment, influencing the stereochemical outcome of reactions on an attached prochiral substrate. The two hydroxyl groups provide convenient handles for the attachment of substrates and for the subsequent cleavage of the auxiliary. While specific, detailed applications of this compound as a chiral auxiliary in high-yielding, diastereoselective reactions are not extensively documented in peer-reviewed literature, its structural similarity to other successful C2-symmetric diols suggests its potential utility in a range of asymmetric transformations.
These application notes provide a framework for the potential use of this compound as a chiral auxiliary, drawing upon established principles and protocols for analogous chiral auxiliaries. The provided protocols are generalized and should be optimized for specific substrates and reaction conditions.
Key Applications
The C2-symmetric nature of this compound makes it a candidate for inducing stereoselectivity in a variety of reactions, including:
-
Asymmetric Aldol Reactions: By forming a chiral acetal with a ketone or by derivatizing a carboxylic acid, the auxiliary can direct the approach of an enolate to an aldehyde.
-
Asymmetric Diels-Alder Reactions: Attachment of the diol to a dienophile can influence the facial selectivity of the cycloaddition.
-
Asymmetric Alkylation: Formation of a chiral enolate derived from a substrate-auxiliary adduct can control the direction of alkylation.
-
Asymmetric Conjugate Additions: The auxiliary can shield one face of a Michael acceptor, directing the nucleophilic attack.
Data Presentation: Illustrative Performance of Analogous C2-Symmetric Auxiliaries
| Chiral Auxiliary System | Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (2R,3R)-2,3-Butanediol derived acetal | Aldol Reaction | Ketone | TiCl4, DIPEA | >95:5 d.r. | 85-95 | General literature |
| (1R,2R)-1,2-Diphenylethane-1,2-diol derived ester | Diels-Alder | Acrylate | Et2AlCl | >98:2 d.r. | 90 | General literature |
| Evans' Oxazolidinone (derived from amino alcohol) | Alkylation | Propionyl imide | LDA, Benzyl bromide | >99:1 d.r. | >90 | General literature |
Experimental Protocols
The following are generalized protocols for the attachment, use, and cleavage of this compound as a chiral auxiliary. Note: These are illustrative and require optimization.
Protocol 1: Attachment of this compound to a Carboxylic Acid
This protocol describes the formation of a chiral ester, attaching the auxiliary to a carboxylic acid substrate.
Workflow Diagram:
Caption: Esterification Workflow.
Materials:
-
(1R,2R)- or (1S,2S)-trans-1,2-Cyclopentanediol (1.0 equiv)
-
Prochiral carboxylic acid (1.1 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the prochiral carboxylic acid and this compound in anhydrous DCM at 0 °C, add DMAP.
-
Slowly add a solution of DCC in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
This protocol outlines a general procedure for the diastereoselective alkylation of an enolate derived from the chiral ester adduct.
Workflow Diagram:
Caption: Diastereoselective Alkylation.
Materials:
-
Chiral ester adduct (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv), freshly prepared or commercial solution
-
Alkyl halide (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the chiral ester adduct in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add LDA to the solution and stir for 30-60 minutes to form the enolate.
-
Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary to yield the chiral product.
Workflow Diagram:
Caption: Auxiliary Cleavage.
Materials:
-
Alkylated adduct (1.0 equiv)
-
Lithium hydroxide (LiOH) (2.0-4.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkylated adduct in a mixture of THF and water (e.g., 3:1).
-
Add LiOH and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl and extract the chiral carboxylic acid with an organic solvent.
-
The aqueous layer can be further extracted to recover the this compound auxiliary.
-
Dry the organic extracts of the product, concentrate, and purify as necessary.
-
Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative.
Conclusion
This compound presents a promising, yet underexplored, scaffold for a chiral auxiliary. Its C2 symmetry and rigid conformation are desirable features for inducing high levels of stereocontrol. The protocols and information provided herein offer a starting point for researchers to investigate its application in asymmetric synthesis. Further research is warranted to establish its efficacy and to generate the quantitative data necessary for its widespread adoption in the scientific community.
Application Notes and Protocols: trans-1,2-Cyclopentanediol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,2-Cyclopentanediol is a versatile and valuable chiral building block in the field of asymmetric synthesis. Its rigid C2-symmetric scaffold makes it an excellent starting material for the preparation of a variety of chiral ligands and auxiliaries. These, in turn, are employed to induce stereoselectivity in a wide range of chemical transformations, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry and other areas of chemical research. This document provides detailed application notes and protocols for the use of this compound in key asymmetric reactions.
I. Synthesis of Chiral Ligands from this compound
The diol functionality of this compound serves as a handle for the introduction of various coordinating groups, most notably phosphines, to create chiral diphosphine ligands. These ligands are particularly effective in transition metal-catalyzed asymmetric reactions.
A. Synthesis of a C2-Symmetric Diphosphine Ligand
A common strategy involves the conversion of the diol to a cyclic sulfate, followed by nucleophilic opening with a phosphide source.
Logical Workflow for Ligand Synthesis:
Caption: General synthesis of a C2-symmetric diphosphine ligand.
II. Applications in Asymmetric Catalysis
Chiral ligands and auxiliaries derived from this compound have been successfully applied in a variety of asymmetric transformations, including hydrogenations, aldol reactions, and Diels-Alder reactions.
A. Asymmetric Hydrogenation of Olefins
Application: Rhodium-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. Diphosphine ligands derived from this compound can provide high enantioselectivity in the hydrogenation of prochiral olefins.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and the C2-symmetric diphosphine ligand (0.0055 mmol) in dry, degassed methanol (5 mL) is stirred for 20 minutes.
-
Reaction Setup: Methyl (Z)-α-acetamidocinnamate (110.6 mg, 0.5 mmol) is added to the catalyst solution.
-
Hydrogenation: The reaction mixture is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to 10 atm.
-
Reaction Conditions: The reaction is stirred at room temperature for 12 hours.
-
Work-up and Analysis: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Quantitative Data for Asymmetric Hydrogenation:
| Substrate | Ligand Source | Catalyst | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | (1R,2R)-trans-1,2-Cyclopentanediol | [Rh(COD)₂]BF₄ | Methanol | 25 | 10 | 12 | >95 | up to 99 |
B. Asymmetric Aldol Reaction using a cis-1-Amino-2-cyclopentanol Derived Auxiliary
Application: While not a direct derivative of this compound, the structurally related cis-1-amino-2-cyclopentanol can be used to form a highly effective chiral auxiliary for diastereoselective aldol reactions. This provides a valuable protocol for a related cyclopentane-scaffolded chiral modifier. The resulting oxazolidinone auxiliary directs the stereochemical outcome of enolate additions to aldehydes.[1]
Experimental Workflow for Asymmetric Aldol Reaction:
Caption: Workflow for an asymmetric aldol reaction.[1]
Experimental Protocol: Diastereoselective Aldol Reaction [1]
-
N-Propionyl Oxazolidinone Preparation: The chiral oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol (1.0 mmol) is dissolved in dry THF (10 mL) and cooled to -78 °C. n-Butyllithium (1.1 mmol, 1.6 M in hexanes) is added dropwise, and the solution is stirred for 15 minutes. Propionyl chloride (1.1 mmol) is then added, and the reaction is stirred for 1 hour at -78 °C before warming to room temperature.
-
Enolate Formation: The N-propionyl oxazolidinone (0.5 mmol) is dissolved in dry CH₂Cl₂ (5 mL) and cooled to 0 °C. Di-n-butylboron triflate (0.6 mmol, 1.0 M in CH₂Cl₂) is added, followed by the dropwise addition of diisopropylethylamine (0.7 mmol). The solution is stirred for 30 minutes at 0 °C, then cooled to -78 °C.
-
Aldol Addition: Benzaldehyde (0.6 mmol) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2 hours at -78 °C and then for an additional 1 hour at 0 °C.
-
Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Auxiliary Cleavage: The crude aldol adduct is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. 30% Aqueous hydrogen peroxide is added, followed by aqueous lithium hydroxide. The mixture is stirred at room temperature for 4 hours. The auxiliary is recovered by extraction, and the chiral β-hydroxy acid is isolated from the aqueous layer after acidification.
-
Analysis: The diastereomeric excess (de) is determined by ¹H NMR analysis of the crude aldol product.
Quantitative Data for Asymmetric Aldol Reaction: [1]
| Aldehyde | Diastereomeric Excess (de, %) | Isolated Yield (%) |
| Benzaldehyde | >99 | 78 |
| Isobutyraldehyde | >99 | 80 |
| Cinnamaldehyde | >99 | 75 |
| p-Methoxybenzaldehyde | >99 | 70 |
Conclusion
This compound and its derivatives are highly effective chiral building blocks for asymmetric synthesis. The protocols and data presented here demonstrate their utility in creating chiral ligands for highly enantioselective hydrogenation and, in a structurally related system, a chiral auxiliary for exceptionally diastereoselective aldol reactions. These examples underscore the potential of the cyclopentane scaffold in designing powerful tools for the construction of complex chiral molecules, making it a valuable asset for researchers in synthetic and medicinal chemistry.
References
Application Note: Derivatization of trans-1,2-Cyclopentanediol for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the chemical derivatization of trans-1,2-cyclopentanediol to enhance its volatility and thermal stability, making it suitable for analysis by gas chromatography (GC).
Introduction
This compound is a polar compound containing two hydroxyl (-OH) groups. These functional groups can lead to poor chromatographic performance, including low volatility, thermal instability, and peak tailing due to strong interactions with the stationary phase. Derivatization is a crucial sample preparation step that modifies these hydroxyl groups to create a more volatile and less polar derivative, thereby improving separation, peak shape, and detection sensitivity in GC analysis.[1] The most common derivatization methods for alcohols and diols are silylation and acylation.[1][2]
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below. This workflow ensures that the analyte is properly prepared for reproducible and accurate GC analysis.
Figure 1: General experimental workflow for the derivatization and GC analysis of this compound.
Protocol 1: Silylation using BSTFA + 1% TMCS
Silylation replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group, significantly increasing the compound's volatility.[2][3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a highly effective reagent for this purpose.
Materials and Reagents:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe for GC injection
Procedure:
-
Sample Preparation: Place a known amount of the sample containing this compound (e.g., 1 mg) into a reaction vial. If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction goes to completion.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes. Reaction time and temperature may need optimization.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC injection. Inject 1 µL of the derivatized solution into the GC system.
Figure 2: Silylation of this compound using BSTFA to form a volatile TMS derivative.
Protocol 2: Acylation using Acetic Anhydride
Acylation involves introducing an acyl group (e.g., acetyl) to the hydroxyl moieties. This method also effectively increases volatility and can be useful when silylation is not optimal.
Materials and Reagents:
-
This compound standard or sample
-
Acetic Anhydride
-
Pyridine (as catalyst and solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., 1 mg) into a reaction vial. Ensure the sample is dry.
-
Reagent Addition: Add 200 µL of pyridine to the vial, followed by 100 µL of acetic anhydride.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 15-30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is ready for GC injection. Note that the reagent peaks may be large, so proper chromatographic separation is key.
Example GC Analysis Parameters
The following are suggested starting conditions and should be optimized for your specific instrument and application.
| Parameter | Suggested Condition |
| GC Column | Non-polar: DB-5ms, HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[4] |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min. |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold for 5 min. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp | FID: 300°C; MS Transfer Line: 280°C |
Data Presentation
Quantitative data should be summarized to compare the effectiveness of different derivatization methods. The table below provides an illustrative example of how results could be presented.
| Analyte/Derivative | Derivatization Reagent | Hypothetical Retention Time (min) | Peak Shape |
| This compound (Underivatized) | None | 12.5 | Broad, Tailing |
| Di-TMS-trans-1,2-Cyclopentanediol | BSTFA + 1% TMCS | 10.2 | Sharp, Symmetrical |
| Di-Acetyl-trans-1,2-Cyclopentanediol | Acetic Anhydride | 11.1 | Sharp, Symmetrical |
Special Consideration: Chiral Analysis
This compound is a chiral molecule existing as a pair of enantiomers. Standard GC columns will not separate these enantiomers. For chiral separation, a specialized chiral stationary phase (CSP) is required.[5][6] Cyclodextrin-based columns (e.g., Beta-DEX) are commonly used for this purpose.[7][8] The derivatization protocols described above are compatible with chiral GC analysis, as the derivatized diol remains chiral. The GC conditions, particularly the oven temperature program, will need to be carefully optimized to achieve enantiomeric resolution.[9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]
- 5. gcms.cz [gcms.cz]
- 6. ijpsonline.com [ijpsonline.com]
- 7. lcms.cz [lcms.cz]
- 8. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Note and Protocol: Large-Scale Synthesis of trans-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,2-Cyclopentanediol is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its rigid, well-defined stereochemistry makes it an important starting material for the construction of cyclopentane-fused ring systems found in numerous natural products and drug candidates. The increasing demand for this intermediate necessitates a reliable and scalable synthesis protocol. This document provides a detailed procedure for the large-scale synthesis of this compound via the epoxidation of cyclopentene followed by acid-catalyzed hydrolysis of the intermediate cyclopentene oxide. The protocol is designed to be robust and reproducible for kilogram-scale production in a laboratory or pilot plant setting.
Overall Reaction Scheme
The synthesis is a two-step process:
-
Epoxidation of Cyclopentene: Cyclopentene is oxidized to cyclopentene oxide.
-
Hydrolysis of Cyclopentene Oxide: The epoxide ring is opened under acidic conditions to yield the trans-diol.
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes key quantitative data from various reported methods for the synthesis of this compound and analogous diols, providing a comparative overview of different approaches.
| Method | Starting Material | Oxidant/Reagents | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Method 1: Catalytic Hydrogen Peroxide Epoxidation & Hydrolysis | Cyclopentene | Hydrogen Peroxide, Deionized Water | Fe-Cu system, Solid acid | 35-45, 70-90 | 4-6, 80-110 | 85-86 (overall) | [1] |
| Method 2: Peroxy Acid Epoxidation & Hydrolysis | Cyclopentene | m-CPBA, H₃O⁺ | None | N/A | N/A | N/A | [2] |
| Method 3: Aqueous Hydrogen Peroxide Dihydroxylation | Cyclopentene | Dihydrogen Peroxide, Toluene-4-sulfonic acid in water | Toluene-4-sulfonic acid | 50 | 21 | 95.7 | [3] |
| Analogous Method: Performic Acid Dihydroxylation of Cyclohexene | Cyclohexene | Formic Acid, Hydrogen Peroxide | In situ performic acid | < 80 | ~0.6 | 82 | [4] |
| Analogous Method: Performic Acid Dihydroxylation of Cyclohexene | Cyclohexene | Formic Acid, Hydrogen Peroxide | In situ performic acid | N/A | N/A | 65-73 | [5] |
Note: "N/A" indicates data not available in the cited source. Yields for Method 1 are calculated from the reported yields of the two separate steps (95-96% for epoxidation and 88-90% for hydrolysis).
Experimental Protocol: Large-Scale Synthesis of this compound
This protocol is based on the high-yield catalytic hydrogen peroxide method and is scaled for a theoretical yield of approximately 1 kg of this compound.
Safety Precautions:
-
Cyclopentene is highly flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.
-
Hydrogen Peroxide (30-50%) is a strong oxidizer. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Cyclopentene oxide is a suspected mutagen and is flammable.[6] Handle with care and avoid inhalation or skin contact.
-
The epoxidation reaction can be exothermic. Monitor the reaction temperature closely and have an ice bath readily available for cooling.
-
Reactions involving peroxides require careful handling. Ensure all peroxides are quenched before distillation to prevent explosive decomposition.[5]
Materials and Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Large ice-water bath
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Cyclopentene (≥98%)
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Fe-Cu catalyst system (as described in patent CN104177230A)
-
Solid proton acid catalyst (e.g., Amberlyst 15)
-
Deionized water
-
Sodium sulfite (for quenching)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Standard laboratory glassware
Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Procedure
Step 1: Epoxidation of Cyclopentene
-
Set up the 10 L three-necked flask with a mechanical stirrer, thermometer, and addition funnel.
-
To the flask, add cyclopentene (681 g, 10.0 mol) and the Fe-Cu catalyst system.
-
Begin stirring and gently heat the mixture to 35 °C.
-
Slowly add 30% hydrogen peroxide (1.13 kg, 10.0 mol) via the addition funnel over 2-3 hours. Monitor the temperature closely and maintain it between 35-45 °C using an ice bath as needed.
-
After the addition is complete, allow the reaction to stir at 40 °C for an additional 4-6 hours, or until TLC/GC analysis indicates complete consumption of cyclopentene.
-
Cool the reaction mixture to room temperature. The product of this step is an aqueous mixture containing cyclopentene oxide.
Step 2: Hydrolysis of Cyclopentene Oxide
-
To the crude cyclopentene oxide mixture from Step 1, add deionized water (approximately 4 L) and the solid proton acid catalyst (e.g., Amberlyst 15, ~5% w/w of cyclopentene oxide).
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C.
-
Maintain the reaction at 70-90 °C with vigorous stirring for 80-110 hours. Monitor the progress of the hydrolysis by TLC or GC analysis until the cyclopentene oxide is consumed.
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
Quench: Test the reaction mixture for the presence of peroxides using peroxide test strips. If positive, add a saturated aqueous solution of sodium sulfite portion-wise with stirring until the peroxide test is negative.
-
Catalyst Removal: Filter the reaction mixture to remove the solid acid catalyst.
-
Water Removal: Transfer the filtrate to a large round-bottom flask and remove the bulk of the water using a rotary evaporator.
-
Extraction (Optional): For improved purity, the concentrated aqueous residue can be extracted several times with dichloromethane. Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation. Set up a distillation apparatus suitable for high-boiling liquids.
-
Collect the fraction boiling at approximately 136 °C at 21.5 mmHg. The product will solidify upon cooling.
-
The expected yield is 850-870 g (83-85% overall yield) of white to off-white crystalline solid.
Characterization
-
Appearance: White crystalline solid.
-
Melting Point: 54-56 °C.
-
Purity: Assess by GC or HPLC analysis.
-
Structure Confirmation: Confirm by ¹H NMR, ¹³C NMR, and IR spectroscopy. Compare spectra to known standards.
Conclusion
The protocol described provides a detailed and scalable method for the synthesis of this compound. The use of hydrogen peroxide as the primary oxidant offers a cost-effective and environmentally conscious approach suitable for large-scale production. Careful control of reaction parameters, particularly temperature, and adherence to safety precautions are essential for a successful and safe synthesis. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]
- 2. homework.study.com [homework.study.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclopentene oxide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols: trans-1,2-Cyclopentanediol as a Versatile Chiral Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,2-Cyclopentanediol is a versatile and valuable chiral building block in the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its rigid cyclopentane core and the stereochemical arrangement of its two hydroxyl groups provide a scaffold for the stereoselective synthesis of complex molecules. This diol is a key precursor for the synthesis of carbocyclic nucleoside analogues, which are potent antiviral agents, and prostaglandins, which are used in the treatment of glaucoma and other conditions. The ability to resolve the racemic mixture or to synthesize specific enantiomers of this compound makes it an attractive starting material for the development of chiral drugs.
These application notes provide an overview of the use of this compound in the synthesis of key pharmaceutical intermediates for two major classes of drugs: carbocyclic nucleosides (exemplified by Abacavir) and prostaglandin analogues (exemplified by Latanoprost). Detailed experimental protocols for the key synthetic transformations are provided to facilitate the practical application of this versatile building block in drug discovery and development.
I. Synthesis of Carbocyclic Nucleoside Intermediates: The Path to Abacavir
Carbocyclic nucleosides are a class of antiviral drugs in which the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This modification confers greater metabolic stability while retaining biological activity. Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV, is a prime example of a carbocyclic nucleoside. A key chiral intermediate in the synthesis of Abacavir is (1S,4R)-4-amino-2-cyclopentene-1-methanol. This compound can serve as a starting material for the synthesis of this crucial intermediate.
The general synthetic strategy involves the conversion of this compound into a chiral aminocyclopentenol, which then serves as the cornerstone for introducing the purine base.
Logical Workflow for the Synthesis of Abacavir Intermediate from this compound
Application Notes: Synthesis of Chiral Ligands from trans-1,2-Cyclopentanediol
Introduction
trans-1,2-Cyclopentanediol is a readily available and versatile chiral building block in organic synthesis.[1] Its rigid C₂ symmetric scaffold makes it an excellent precursor for the development of chiral ligands used in asymmetric catalysis. The defined stereochemistry of the two hydroxyl groups allows for the synthesis of a variety of bidentate ligands, such as phosphites and fluorophosphinites, which can induce high stereoselectivity in metal-catalyzed reactions. These ligands are particularly valuable in the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production.
Applications in Ligand Synthesis
The trans configuration of the hydroxyl groups on the cyclopentane ring provides a well-defined spatial arrangement for coordinating with a metal center. This has been exploited in the synthesis of novel bidentate phosphite and fluorophosphinite ligands. These ligands have shown potential in various asymmetric catalytic transformations, including allylic alkylations and hydrogenations. The modular nature of their synthesis allows for the fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity.
Experimental Protocols
1. Synthesis of (1R,2R)-1,2-Bis(dichlorophosphinooxy)cyclopentane
This protocol outlines the synthesis of a key intermediate for the preparation of both phosphite and fluorophosphinite ligands from (1R,2R)-trans-1,2-cyclopentanediol.
-
Materials:
-
(1R,2R)-trans-1,2-Cyclopentanediol
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous n-pentane
-
-
Procedure:
-
A solution of (1R,2R)-trans-1,2-cyclopentanediol (1.0 g, 9.8 mmol) in anhydrous diethyl ether (20 mL) is cooled to -78 °C in a dry ice/acetone bath.
-
Phosphorus trichloride (1.8 mL, 20.6 mmol, 2.1 equiv) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent and excess PCl₃ are removed under reduced pressure to yield a colorless oil.
-
The crude product is dissolved in anhydrous n-pentane, and the solution is filtered to remove any insoluble impurities.
-
The pentane is removed in vacuo to afford the pure dichlorophosphinooxy intermediate.
-
2. Synthesis of a Chiral Bidentate Phosphite Ligand
This protocol describes the synthesis of a C₂-symmetric bidentate phosphite ligand from the dichlorophosphinooxy intermediate.
-
Materials:
-
(1R,2R)-1,2-Bis(dichlorophosphinooxy)cyclopentane
-
2,2'-Biphenol
-
Triethylamine (NEt₃)
-
Anhydrous toluene
-
-
Procedure:
-
A solution of 2,2'-biphenol (1.82 g, 9.8 mmol) and triethylamine (2.9 mL, 20.6 mmol) in anhydrous toluene (30 mL) is prepared.
-
The solution of (1R,2R)-1,2-bis(dichlorophosphinooxy)cyclopentane (3.0 g, 9.8 mmol) in anhydrous toluene (10 mL) is added dropwise to the biphenol solution at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting white precipitate (triethylammonium chloride) is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude phosphite ligand as a white solid.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
3. Synthesis of a Chiral Bidentate Fluorophosphinite Ligand
This protocol details the conversion of the dichlorophosphinooxy intermediate to a fluorophosphinite ligand.
-
Materials:
-
(1R,2R)-1,2-Bis(dichlorophosphinooxy)cyclopentane
-
Anhydrous sodium fluoride (NaF)
-
Anhydrous acetonitrile (CH₃CN)
-
-
Procedure:
-
A suspension of anhydrous sodium fluoride (1.65 g, 39.2 mmol) in anhydrous acetonitrile (25 mL) is prepared in a flask equipped with a reflux condenser.
-
A solution of (1R,2R)-1,2-bis(dichlorophosphinooxy)cyclopentane (3.0 g, 9.8 mmol) in anhydrous acetonitrile (10 mL) is added to the NaF suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.
-
The mixture is cooled to room temperature, and the solid precipitate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the fluorophosphinite ligand as a colorless oil.
-
Data Presentation
Table 1: Synthesis of Ligand Precursors and Ligands from this compound
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| (1R,2R)-1,2-Bis(dichlorophosphinooxy)cyclopentane | (1R,2R)-trans-1,2-Cyclopentanediol | PCl₃ | Diethyl ether | >95 |
| Chiral Bidentate Phosphite Ligand | (1R,2R)-1,2-Bis(dichlorophosphinooxy)cyclopentane | 2,2'-Biphenol, NEt₃ | Toluene | 85 |
| Chiral Bidentate Fluorophosphinite Ligand | (1R,2R)-1,2-Bis(dichlorophosphinooxy)cyclopentane | NaF | Acetonitrile | 90 |
Visualizations
Caption: Synthetic workflow for chiral phosphite and fluorophosphinite ligands.
Caption: Generalized catalytic cycle for asymmetric synthesis.
References
Protocol for the Oxidation of trans-1,2-Cyclopentanediol to 1,2-Cyclopentanedione
Application Note
The oxidation of vicinal diols to α-diones is a fundamental transformation in organic synthesis, providing access to key structural motifs present in various natural products and pharmaceutical intermediates. This document provides a detailed protocol for the oxidation of trans-1,2-cyclopentanediol to 1,2-cyclopentanedione. This transformation is a critical step in various synthetic pathways and is of significant interest to researchers in drug development and organic chemistry.
Several established methods can be employed for this oxidation, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and oxidation with pyridinium chlorochromate (PCC). These methods offer mild reaction conditions and good yields, making them suitable for sensitive substrates. The choice of oxidant can be guided by factors such as substrate compatibility, desired scale, and safety considerations. For instance, Swern and Dess-Martin oxidations avoid the use of toxic chromium-based reagents.[1]
The resulting product, 1,2-cyclopentanedione, is a versatile intermediate. It exists in equilibrium with its more stable enol tautomer, 2-hydroxycyclopent-2-en-1-one.[2] This compound and its derivatives are valuable building blocks in the synthesis of complex molecules.
This protocol will focus on the Swern oxidation, a widely used and reliable method for the oxidation of alcohols to carbonyl compounds. The procedure is based on the activation of dimethyl sulfoxide (DMSO) with an electrophile, such as oxalyl chloride, followed by reaction with the alcohol and subsequent elimination induced by a hindered base.
Experimental Protocols
Materials and Equipment
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
General Swern Oxidation Protocol
This protocol is a general procedure for the Swern oxidation of a secondary alcohol and can be adapted for the oxidation of this compound.
1. Reaction Setup:
- A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂).
- The flask is cooled to -78 °C using a dry ice/acetone bath.
2. Activation of DMSO:
- Dimethyl sulfoxide (DMSO, 2.2 equivalents) is added to the cooled CH₂Cl₂.
- Oxalyl chloride (1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -60 °C. The formation of a white precipitate may be observed.
- The reaction mixture is stirred for 15-30 minutes at -78 °C.
3. Addition of the Alcohol:
- A solution of this compound (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ is added dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.
- The mixture is stirred for 30-60 minutes at -78 °C.
4. Addition of Base and Quenching:
- Triethylamine (Et₃N, 5.0 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -60 °C.
- After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at -78 °C and then allowed to warm to room temperature.
5. Work-up and Purification:
- The reaction is quenched by the addition of water.
- The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ or diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford 1,2-cyclopentanedione.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₅H₁₀O₂ | 102.13 | Solid | 55-57 | 123-125 (at 14 mmHg) |
| 1,2-Cyclopentanedione | C₅H₆O₂ | 98.10 | Solid | 56 | 87-88 (at 15 mmHg)[2] |
Table 2: Comparison of Oxidation Methods (General)
| Oxidation Method | Oxidizing Agent(s) | Typical Solvent | Typical Temperature (°C) | Key Advantages | Key Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | CH₂Cl₂ | -78 to room temp. | Mild conditions, avoids heavy metals, high yields.[3] | Production of foul-smelling dimethyl sulfide, requires low temperatures.[3] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Room temp. | Mild conditions, high selectivity, commercially available reagent, simple work-up.[1] | Potentially explosive nature of DMP, relatively high cost of the reagent.[1] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Room temp. | Readily available and stable reagent, selective for aldehydes and ketones. | Use of a toxic chromium(VI) reagent, can be acidic, sometimes difficult work-up due to viscous byproducts.[4] |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the oxidation.
Swern Oxidation Workflow
References
Application Notes & Protocols: Ring-Opening Reactions of trans-1,2-Cyclopentanediol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The functionalized cyclopentane ring is a core structural motif in a vast number of natural products and synthetic bioactive compounds, including prostaglandins, steroids, and carbocyclic nucleosides.[1][2] Chiral derivatives of trans-1,2-cyclopentanediol are particularly valuable as versatile building blocks (synthons) for asymmetric synthesis.[3][4] The strategic ring-opening of cyclic derivatives of this compound provides a powerful and stereocontrolled method for introducing diverse functionalities, leading to the efficient construction of complex molecular architectures.
These reactions typically proceed through activated intermediates such as epoxides, cyclic sulfates, or carbonates, which undergo nucleophilic attack. The inherent trans configuration of the starting diol directs the stereochemical outcome of the ring-opening, making this a reliable strategy for accessing enantiomerically pure compounds. This document outlines two key protocols involving the generation and ring-opening of such derivatives: enzymatic desymmetrization for creating chirality and the acid-catalyzed ring-opening of a cyclic sulfate for introducing new functional groups.
Protocol 1: Enzymatic Desymmetrization of meso-1,2-Cyclopentanediol via Asymmetric Acylation
Objective: To produce an enantiomerically enriched monoacetate from a prochiral meso-diol using lipase-catalyzed transesterification. This mono-protected diol is a valuable chiral intermediate for further synthesis. Enzymatic desymmetrization is an environmentally friendly method to produce enantiomerically enriched compounds, often with high yields.[5]
Reaction Workflow
Caption: Workflow for enzymatic desymmetrization of a meso-diol.
Experimental Protocol
-
Preparation: To a flame-dried 50 mL round-bottom flask, add meso-1,2-cyclopentanediol (1.0 g, 9.8 mmol) and 20 mL of anhydrous toluene.
-
Reagent Addition: Add vinyl acetate (1.8 mL, 19.6 mmol, 2.0 equiv.) to the solution.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB, Novozym 435) (100 mg, 10% w/w of substrate). Lipases like CALB are robust and widely used for asymmetric reactions such as hydrolysis and esterification.[5]
-
Incubation: Seal the flask and place it in a shaker bath set to 40 °C and 150 rpm.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.
-
Work-up: Once the desired conversion is reached (approx. 50% to maximize ee of the product), remove the enzyme by vacuum filtration, washing the solid with toluene.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the residue using silica gel column chromatography (e.g., hexane:ethyl acetate gradient) to separate the chiral monoacetate product from unreacted diol and diacetate byproduct.
-
Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) using chiral HPLC or GC analysis.
Data Presentation
The effectiveness of enzymatic desymmetrization can be influenced by the choice of acyl donor and solvent. Lipases from different species of Pseudomonas have also been shown to effectively catalyze the desymmetrization of prochiral diols.[6]
Table 1: Representative Data for Enzymatic Acylation of meso-1,2-Cyclopentanediol
| Entry | Acyl Donor | Solvent | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 1 | Vinyl Acetate | Toluene | 24 | ~50 | 45 | >99 |
| 2 | Isopropenyl Acetate | MTBE | 36 | ~52 | 48 | 98 |
| 3 | Acetic Anhydride | Dichloromethane | 48 | ~48 | 43 | 95 |
Note: Data are illustrative, based on typical outcomes for such reactions.
Protocol 2: Nucleophilic Ring-Opening of this compound Cyclic Sulfate
Objective: To synthesize a functionalized cyclopentane derivative via the stereospecific ring-opening of a cyclic sulfate. Cyclic sulfates act as excellent "epoxide-like synthons," reacting with a wide range of nucleophiles with high regioselectivity and stereochemical inversion (SN2 mechanism).[7]
Reaction Mechanism
Caption: Mechanism for cyclic sulfate formation and ring-opening.
Experimental Protocol
Part A: Synthesis of this compound Cyclic Sulfate
-
Preparation: In a 100 mL flask, dissolve this compound (2.04 g, 20 mmol) in 40 mL of carbon tetrachloride (CCl₄).
-
Cyclic Sulfite Formation: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.6 mL, 22 mmol, 1.1 equiv.) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Oxidation: Transfer the reaction mixture to a flask containing a solution of sodium periodate (NaIO₄) (6.4 g, 30 mmol) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (25 mg) in 40 mL acetonitrile and 20 mL water.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up: Dilute the mixture with diethyl ether (100 mL). Separate the organic layer, wash it with saturated aqueous sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude cyclic sulfate is often used directly in the next step without further purification.
Part B: Nucleophilic Ring-Opening
-
Preparation: Dissolve the crude cyclic sulfate (from Part A, ~20 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (NaN₃) (2.6 g, 40 mmol, 2.0 equiv.).
-
Reaction: Heat the mixture to 70 °C and stir for 12-16 hours. The reaction proceeds via a nucleophilic attack that opens the ring.
-
Hydrolysis: Cool the reaction to room temperature and pour it into a flask containing 50 mL of 1 M sulfuric acid (H₂SO₄). Stir for 4 hours to hydrolyze the resulting sulfate ester.
-
Work-up: Neutralize the solution by carefully adding solid sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the resulting azido alcohol by silica gel column chromatography.
Data Presentation
The choice of nucleophile and reaction conditions dictates the final functionalized product. This method is highly versatile for introducing nitrogen, oxygen, carbon, and other functionalities.
Table 2: Representative Data for Ring-Opening of Cyclopentane Cyclic Sulfate
| Entry | Nucleophile | Solvent | Temperature (°C) | Product Type | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaN₃ | DMF | 70 | Azido alcohol | 88 |
| 2 | Sodium Benzoate | DMF | 80 | Benzoate ester alcohol | 85 |
| 3 | Lithium Bromide | THF | 65 | Bromo alcohol | 92 |
| 4 | Phenylmagnesium Bromide | THF | 0 | Phenylated alcohol | 75 |
Note: Data are illustrative, based on typical outcomes for such reactions.
References
- 1. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]
- 3. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic Sulfites and Cyclic Sulfates: Epoxide like Synthons (1992) | Braj B. Lohray | 206 Citations [scispace.com]
The Strategic Use of trans-1,2-Cyclopentanediol in the Synthesis of Novel Nucleoside Analogues
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective antiviral and anticancer therapeutics, the synthesis of novel nucleoside analogues remains a cornerstone of drug discovery. A key building block in this endeavor is trans-1,2-cyclopentanediol, a versatile scaffold for the creation of carbocyclic nucleoside analogues. These analogues, where the furanose ring of natural nucleosides is replaced by a cyclopentane moiety, often exhibit enhanced metabolic stability and unique biological activities. This application note details the synthetic strategies and experimental protocols for utilizing this compound in the preparation of these promising therapeutic agents.
Carbocyclic nucleosides are a class of compounds that have garnered significant attention due to their potential as potent antiviral and antitumor agents. The replacement of the glycosidic oxygen with a methylene group confers resistance to enzymatic cleavage by phosphorylases, a common degradation pathway for natural nucleosides. The cyclopentane ring also introduces conformational constraints that can lead to selective interactions with viral or cellular enzymes.
The synthesis of carbocyclic nucleoside analogues from this compound typically involves a multi-step sequence. A general workflow begins with the selective protection of one of the hydroxyl groups of the diol. This is a critical step to enable differential functionalization of the two hydroxyls. Subsequently, the unprotected hydroxyl group is converted into a suitable leaving group, such as a tosylate, or is transformed into an amino group. This functionalized cyclopentane intermediate is then coupled with a desired purine or pyrimidine nucleobase to form the carbocyclic nucleoside.
Key Synthetic Pathways
Two primary convergent strategies are employed for the synthesis of carbocyclic nucleosides from this compound:
-
Synthesis via an Amino-Cyclopentanol Intermediate: This pathway involves the conversion of one of the hydroxyl groups into an amino group, creating a trans-2-aminocyclopentanol derivative. This intermediate can then be coupled with a suitably activated pyrimidine or purine precursor to construct the final nucleoside analogue.
-
Synthesis via Mitsunobu Coupling: The Mitsunobu reaction provides a powerful method for the direct coupling of a hydroxyl group with a nucleobase. In this approach, a selectively protected this compound is reacted with a purine or pyrimidine base in the presence of a phosphine and an azodicarboxylate. This reaction typically proceeds with inversion of configuration at the reacting center.
Below are detailed protocols for these key synthetic transformations.
Experimental Protocols
Protocol 1: Synthesis of a Monoprotected this compound Intermediate
A crucial first step is the selective protection of one hydroxyl group to allow for the specific modification of the other.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the mono-TBDMS-protected this compound.
| Reactant | Product | Yield (%) | Spectroscopic Data |
| This compound | Mono-TBDMS-protected diol | 85-95 | ¹H NMR, ¹³C NMR, MS |
Protocol 2: Synthesis of a trans-2-Aminocyclopentanol Intermediate
This protocol describes the conversion of the monoprotected diol to an amino alcohol, a key precursor for many nucleoside analogues.
Materials:
-
Mono-TBDMS-protected this compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Mesylation: Dissolve the mono-TBDMS-protected diol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C. Slowly add MsCl (1.2 eq) and stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude mesylate, which is used in the next step without further purification.
-
Azide Formation: Dissolve the crude mesylate in anhydrous DMF and add NaN₃ (3.0 eq). Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature, pour it into water, and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Reduction: Carefully add a solution of the crude azide in anhydrous THF to a stirred suspension of LAH (1.5 eq) in anhydrous THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate. Purify the crude product to obtain the trans-2-(TBDMS-oxy)cyclopentylamine.
-
Deprotection of the TBDMS group can be achieved using standard conditions (e.g., TBAF in THF) to yield trans-2-aminocyclopentanol.
| Starting Material | Intermediate/Product | Overall Yield (%) |
| Mono-TBDMS-protected diol | trans-2-Aminocyclopentanol | 60-70 (over 3 steps) |
Protocol 3: Mitsunobu Coupling of a Monoprotected Diol with a Nucleobase
This protocol outlines the direct coupling of the monoprotected diol with a nucleobase.
Materials:
-
Mono-TBDMS-protected this compound
-
6-Chloropurine (or other desired nucleobase)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the mono-TBDMS-protected diol (1.0 eq), 6-chloropurine (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the coupled product.
-
The silyl protecting group can be removed using standard procedures (e.g., TBAF in THF) to yield the final carbocyclic nucleoside analogue.
| Reactants | Product | Yield (%) |
| Mono-TBDMS-protected diol, 6-Chloropurine | Carbocyclic adenosine analogue precursor | 50-70 |
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic pathways described above.
Caption: Synthetic route to carbocyclic nucleosides via an amino-cyclopentanol intermediate.
Caption: Synthesis of carbocyclic nucleosides using the Mitsunobu reaction.
Conclusion
This compound serves as a readily available and versatile starting material for the stereocontrolled synthesis of a variety of carbocyclic nucleoside analogues. The protocols outlined in this application note provide a robust foundation for researchers and drug development professionals to explore this important class of therapeutic agents. The ability to systematically modify both the cyclopentane core and the appended nucleobase offers significant opportunities for the development of next-generation antiviral and anticancer drugs. Further research into enantioselective syntheses and the exploration of a broader range of nucleobases will undoubtedly lead to the discovery of new and potent therapeutic candidates.
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-1,2-Cyclopentanediol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize the synthesis of trans-1,2-cyclopentanediol and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and stereoselective method is a two-step process. First, cyclopentene is oxidized to form cyclopentene oxide. Second, the resulting epoxide undergoes acid-catalyzed hydrolysis, which opens the ring to produce the trans-diol.[1][2] This method is favored because the reaction mechanism inherently leads to the desired trans stereochemistry.
Q2: Why does the acid-catalyzed hydrolysis of cyclopentene oxide yield the trans product?
A2: The reaction proceeds via an Sₙ2-type mechanism. The epoxide oxygen is first protonated by the acid catalyst, making the ring more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking one of the electrophilic carbon atoms from the side opposite the protonated epoxide bond (backside attack).[2] This inversion of stereochemistry at the site of attack results in the formation of the this compound.
Q3: What are the typical starting materials and reagents required?
A3: The primary starting material is cyclopentene. For the epoxidation step, a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a suitable catalyst is used.[1][3] The hydrolysis step requires water and a strong acid catalyst like sulfuric acid (H₂SO₄) or a solid proton acid.[3]
Q4: What is the expected yield for this synthesis?
A4: Under optimized conditions, the overall yield can be quite high. Some protocols report yields of over 90% for the combined two-step synthesis.[4] For instance, a patented method describes achieving a 96% yield for the epoxidation step and a subsequent 90% yield for the hydrolysis step.[3]
Q5: How can I confirm the identity and purity of the final product?
A5: The product can be characterized using standard analytical techniques. The melting point of this compound is 54-56 °C. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure, while Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield of Cyclopentene Oxide (Epoxidation Step)
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If starting material (cyclopentene) remains, consider extending the reaction time or slightly increasing the temperature. |
| Side Reactions | The high reactivity of cyclopentene can lead to undesired oxidation byproducts.[5] Maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity for the epoxide.[6] |
| Reagent Decomposition | Peroxy acids like m-CPBA can degrade over time. Use fresh or properly stored reagents. If using hydrogen peroxide, ensure its concentration is accurate. |
| Inefficient Catalyst | When using a catalytic system (e.g., with H₂O₂), ensure the catalyst is active and used in the correct proportion. Some systems are sensitive to moisture or air.[3] |
Issue 2: Low Yield of this compound (Hydrolysis Step)
| Potential Cause | Troubleshooting Action |
| Incomplete Hydrolysis | This reaction can be slow, with some protocols citing reaction times of 80 hours or more.[3] Monitor the disappearance of the cyclopentene oxide intermediate. If the reaction stalls, consider increasing the catalyst concentration or the reaction temperature (e.g., 70-90 °C).[3] |
| Polymerization of Epoxide | Epoxides can polymerize under strongly acidic conditions. Add the epoxide to the acidic solution slowly and with vigorous stirring to ensure rapid mixing and prevent localized high concentrations. Maintain moderate temperatures. |
| Product Loss During Workup | This compound is water-soluble. During the aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.[7] |
| Reversible Reaction | The hydrolysis reaction is reversible.[8] Using a large excess of water can help drive the equilibrium towards the diol product. |
Issue 3: Product is Impure (Contains cis-isomer or other byproducts)
| Potential Cause | Troubleshooting Action |
| Formation of cis-Diol | The formation of the cis-isomer is generally minimal in the epoxide hydrolysis route. However, if significant amounts are detected, it may suggest an alternative reaction pathway is occurring. Ensure a strong acid catalyst is used to promote the Sₙ2 mechanism. |
| Unreacted Starting Material | Residual cyclopentene or cyclopentene oxide indicates incomplete reactions in the preceding steps. Refer to the troubleshooting sections above. |
| Ineffective Purification | The product can be purified by vacuum distillation or recrystallization.[3][7] For recrystallization, a non-polar solvent or a mixed solvent system may be effective. |
Experimental Protocols & Data
Protocol 1: Synthesis via Epoxidation and Acid-Catalyzed Hydrolysis
This protocol is based on common laboratory procedures for the epoxidation of alkenes followed by hydrolysis.[1][2][3]
Step A: Epoxidation of Cyclopentene
-
Dissolve cyclopentene (1.0 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).
-
In a separate beaker, dissolve m-CPBA (approx. 1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the cyclopentene solution over 30-60 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at this temperature for several hours, monitoring the consumption of cyclopentene by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash it sequentially with sodium bicarbonate solution and brine, then dry it over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure to obtain crude cyclopentene oxide, which can be used directly in the next step or purified by careful distillation.
Step B: Hydrolysis of Cyclopentene Oxide
-
Prepare a dilute solution of sulfuric acid (e.g., 1 M H₂SO₄) in a flask equipped with a reflux condenser.
-
Add the crude cyclopentene oxide (1.0 eq) to the acidic solution.
-
Heat the mixture to reflux (or maintain at 70-90 °C) for the required duration (which can be several hours to days).[3] Monitor the reaction by GC to confirm the disappearance of the epoxide.
-
After cooling to room temperature, neutralize the reaction mixture by carefully adding a base, such as sodium hydroxide (NaOH).
-
Saturate the aqueous layer with sodium chloride (NaCl) to reduce the solubility of the diol.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or recrystallization.
Comparative Data on Reaction Conditions
The following table summarizes data from various reported syntheses to illustrate how conditions can affect the outcome.
| Method | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrolysis | Cyclopentene Oxide | Solid Proton Acid, H₂O | 80 | 100 | 90 | [3] |
| Hydrolysis | Cyclopentene Oxide | Solid Proton Acid, H₂O | 70 | 110 | 88.9 | [3] |
| Hydrolysis | Cyclopentene Oxide | Solid Proton Acid, H₂O | 90 | 80 | 88.2 | [3] |
| Overall Synthesis | Cyclopentene | H₂O₂, Toluene-4-sulfonic acid | 50 | 21 | 95.7 | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis.
Troubleshooting Logic
This diagram provides a logical path for diagnosing low product yield.
Caption: Diagnostic flowchart for low yield issues.
Reaction Mechanism Pathway
This diagram shows the key mechanistic steps of the acid-catalyzed ring-opening of cyclopentene oxide, explaining the formation of the trans product.
Caption: Key steps in the stereoselective hydrolysis.
References
- 1. homework.study.com [homework.study.com]
- 2. youtube.com [youtube.com]
- 3. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of trans-1,2-Cyclopentanediol from Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the purification of trans-1,2-cyclopentanediol from common reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in a crude reaction mixture of this compound?
The composition of impurities is largely dependent on the synthetic method employed. A prevalent route to this compound is the epoxidation of cyclopentene to form cyclopentene oxide, followed by acid-catalyzed hydrolysis.[1] Impurities from this synthesis may include:
-
cis-1,2-Cyclopentanediol: This is the primary diastereomeric impurity.[2]
-
Unreacted Cyclopentene Oxide: Incomplete hydrolysis will leave residual starting material.
-
Solvent Residues: Solvents used during the reaction and workup phases.
-
Catalyst Remnants: Traces of acids or other catalysts used in the synthesis.
-
Polymeric Byproducts: Potential side-products from the polymerization of cyclopentene oxide.
Q2: How can I differentiate between the cis and trans isomers of 1,2-cyclopentanediol?
-
Thin-Layer Chromatography (TLC): The isomers can often be resolved on a silica gel TLC plate. Due to differences in the orientation of the hydroxyl groups, the trans-isomer is generally more polar and will exhibit a lower Rf value compared to the less polar cis-isomer.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the cis and trans isomers, as their distinct molecular symmetries result in different chemical shifts and coupling constants.
Q3: What are the most effective purification techniques for isolating this compound?
-
Column Chromatography: This is a highly effective method for separating the cis and trans diastereomers and removing other impurities.[3]
-
Recrystallization: For crude material with a relatively high purity, recrystallization can be an efficient method to obtain highly pure this compound.
-
Distillation: Fractional distillation under reduced pressure is a viable option, particularly for larger scale purifications, as the isomers may have slightly different boiling points.[4]
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of cis- and this compound.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent is crucial for separation. Begin with a non-polar solvent and gradually increase the polarity. A common starting eluent is a mixture of hexanes and ethyl acetate. A shallow gradient of increasing ethyl acetate concentration (e.g., from 5% to 30%) can significantly improve resolution.[5] |
| Column Overloading | Exceeding the column's capacity will result in broad, overlapping bands. A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight. |
| Poor Column Packing | An unevenly packed column containing air bubbles or channels will lead to poor separation. It is essential to pack the column with a uniform slurry of silica gel and to ensure the packed bed does not run dry.[3] |
| Similar Polarity of Isomers | If optimizing the solvent system fails to provide adequate separation, consider derivatization. Converting the diols to their corresponding diacetates or bis(trimethylsilyl) ethers can alter their relative polarities, potentially simplifying the separation. The protecting groups can be subsequently removed. |
Issue: The compound is not eluting from the column.
| Possible Cause | Suggested Solution |
| Insufficient Eluent Polarity | If the compound remains at the top of the column, the eluent is not polar enough. Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to dichloromethane can be effective. |
| Compound Degradation on Silica Gel | The acidic nature of silica gel can cause degradation of sensitive compounds. This can be mitigated by deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent. Alternatively, using a different stationary phase such as neutral or basic alumina, or diol-functionalized silica, may be beneficial.[5][6] |
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| High Boiling Point of Solvent | If the solvent's boiling point is higher than the melting point of the compound, it may "oil out". Select a solvent with a lower boiling point in which the compound is soluble when hot and insoluble when cold. |
| Supersaturation of the Solution | The solution may be too concentrated. Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Introducing a seed crystal of the pure compound can also promote crystallization. |
| Presence of Impurities | Impurities can interfere with the formation of a crystal lattice. If the crude material is highly impure, a preliminary purification by column chromatography may be necessary before recrystallization. |
Issue: Low recovery of the purified product.
| Possible Cause | Suggested Solution |
| Excessive Solvent Usage | Use only the minimum amount of hot solvent required to completely dissolve the crude product to ensure the solution is saturated upon cooling. |
| High Solubility in Cold Solvent | The ideal recrystallization solvent should have a steep solubility curve (high solubility at high temperatures and low solubility at low temperatures). If recovery is low, consider a different solvent or a two-solvent system (one in which the compound is soluble and another in which it is insoluble). For polar diols, ethanol/water or acetone/hexanes are often good starting points.[5] |
| Premature Crystallization | If performing a hot filtration to remove insoluble impurities, use a pre-heated funnel and receiving flask to prevent the compound from crystallizing prematurely. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general framework for the purification of this compound from a mixture containing its cis-isomer.
-
TLC Analysis:
-
Dissolve a small sample of the crude mixture in a suitable solvent like ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber with a hexanes/ethyl acetate mixture (e.g., 80:20 v/v).
-
Visualize the separated spots using a suitable stain, such as potassium permanganate. The trans-isomer is expected to have a lower Rf value than the cis-isomer. Optimize the solvent system to achieve a clear separation between the two spots.[3]
-
-
Column Preparation:
-
Choose a column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the optimized eluent and carefully pack the column, avoiding the introduction of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble materials, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
-
Solvent Selection:
-
In small test tubes, assess the solubility of a small amount of the crude material in various solvents (e.g., ethyl acetate, acetone, ethanol, water, hexanes) at both room temperature and upon heating.
-
A suitable single solvent will dissolve the compound when hot but not when cold. A two-solvent system can also be employed.
-
-
Dissolution:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool down slowly to room temperature.
-
After reaching room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small volume of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Physical Properties of 1,2-Cyclopentanediol Isomers
| Property | This compound | cis-1,2-Cyclopentanediol |
| Molecular Formula | C5H10O2 | C5H10O2 |
| Molecular Weight | 102.13 g/mol | 102.13 g/mol |
| Melting Point | 54-56 °C | 28-33 °C[7] |
| Boiling Point | 136 °C @ 21.5 mmHg | Not readily available |
| Relative Polarity | More polar[3] | Less polar[3] |
Table 2: Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Solubility |
| Polar Protic | Water, Ethanol, Methanol | High[8] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High |
| Non-polar | Hexanes, Toluene | Low |
Note: This qualitative assessment is based on the chemical structure of the diol and solubility data for the analogous trans-1,2-cyclohexanediol, as specific quantitative solubility data for this compound is limited in publicly available literature.[2]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Lab [myersdaily.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cas 4065-92-3,1,2-Cyclopentanediol | lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of trans-1,2-Cyclopentanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-1,2-Cyclopentanediol.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
The most common and stereoselective method for synthesizing this compound involves a two-step process:
-
Epoxidation of Cyclopentene: Cyclopentene is first converted to cyclopentene oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a "syn addition" mechanism, where the oxygen atom is added to the same face of the double bond.[1]
-
Ring-Opening of Cyclopentene Oxide: The resulting epoxide is then hydrolyzed under acidic or basic conditions. The ring-opening occurs via an SN2-type mechanism, where the nucleophile (water or hydroxide) attacks one of the carbon atoms of the epoxide from the opposite face of the oxygen atom. This "anti-addition" results in the formation of the trans-diol.[2]
Q2: Why is the trans isomer the major product of this synthesis?
The formation of the trans isomer is a direct consequence of the reaction mechanism. The initial epoxidation creates a cyclic ether on one face of the cyclopentane ring. In the subsequent ring-opening step, the nucleophilic attack by water (or hydroxide) must occur from the opposite face (anti-attack) due to steric hindrance and the nature of the SN2 reaction. This backside attack inverts the stereochemistry at the attacked carbon, leading to the two hydroxyl groups being on opposite sides of the ring, thus forming the trans product.
Q3: Can I use other epoxidizing agents besides m-CPBA?
Yes, other peroxy acids like peracetic acid or performic acid (generated in situ from formic acid and hydrogen peroxide) can also be used for the epoxidation of cyclopentene.[3] The choice of reagent may depend on factors such as cost, safety, and ease of purification.
Q4: What is the role of the acid or base in the hydrolysis step?
-
Acidic Conditions: Under acidic conditions, the oxygen atom of the epoxide is protonated, making it a better leaving group. This "activates" the epoxide for nucleophilic attack by a weak nucleophile like water.[4]
-
Basic Conditions: Under basic conditions, a strong nucleophile (hydroxide ion) directly attacks one of the carbons of the epoxide ring, forcing the ring to open.[4]
Both conditions lead to the trans-diol through an anti-addition mechanism.
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Suggestion |
| Incomplete Epoxidation | Monitor the reaction progress using TLC or GC to ensure all the cyclopentene has been consumed. If the reaction has stalled, consider adding more m-CPBA. Ensure the m-CPBA is fresh and has been stored correctly, as it can degrade over time. |
| Polymerization of Cyclopentene Oxide | This is a common side reaction, especially under strongly acidic conditions.[5] During the hydrolysis step, maintain a low temperature and avoid using highly concentrated acid. Slow, controlled addition of the acid catalyst can also minimize polymerization. |
| Loss of Product During Workup | This compound is water-soluble. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.[3] |
| Inefficient Hydrolysis | Ensure the hydrolysis reaction is allowed to proceed for a sufficient amount of time. Monitor the disappearance of the cyclopentene oxide intermediate by TLC or GC. |
Problem 2: Presence of cis-1,2-Cyclopentanediol in the final product.
| Possible Cause | Suggestion |
| Alternative Reaction Pathway | While the anti-addition mechanism is dominant, trace amounts of the cis-diol can sometimes form. Purification is the most effective way to remove the cis isomer. |
| Purification Issues | The cis and trans isomers can be difficult to separate due to their similar polarities. Fractional distillation under reduced pressure or careful column chromatography may be necessary.[6][7][8][9] Recrystallization from a suitable solvent system can also be effective.[3] |
Problem 3: The final product is a viscous, sticky oil instead of a crystalline solid.
| Possible Cause | Suggestion |
| Presence of Polymeric Byproducts | This is a strong indication of polymerization during the acid-catalyzed hydrolysis step. To remove the polymer, try dissolving the crude product in a minimal amount of a polar solvent and precipitating the diol by adding a non-polar solvent. Alternatively, purification by distillation can separate the monomeric diol from the non-volatile polymer. |
| Residual Solvent or Water | Ensure the product is thoroughly dried under vacuum to remove any residual solvent or water, which can prevent crystallization. |
| Presence of m-Chlorobenzoic Acid | If the acidic byproduct from the epoxidation step is not completely removed, it can interfere with crystallization. Wash the organic layers with a mild base (e.g., sodium bicarbonate solution) during the workup of the epoxidation step to remove acidic impurities. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of trans-1,2-cycloalkanediols, which are analogous to the synthesis of this compound.
| Step | Reagents and Conditions | Substrate | Yield | Reference |
| Epoxidation & Hydrolysis | 1. H₂O₂ , Formic Acid, 40-45°C2. NaOH, H₂O | Cyclohexene | 65-73% | Organic Syntheses[3] |
| Hydrolysis | H₂O₂, Toluene-4-sulfonic acid, H₂O, 50°C, 21h | Cyclopentene Oxide | 95.7% | Advanced Synthesis & Catalysis[10] |
| Hydrolysis | Solid proton acid, H₂O, 70-90°C, 80-110h | Cyclopentene Oxide | 88.9-90% | CN104177230A[11] |
Experimental Protocols
Key Experiment: Synthesis of this compound
Step 1: Epoxidation of Cyclopentene
-
Dissolve cyclopentene (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
In a separate beaker, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the cyclopentene solution over 30-60 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction mixture again in an ice bath and filter to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate sequentially with a 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude cyclopentene oxide. This intermediate can be used in the next step without further purification.
Step 2: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide
-
Dissolve the crude cyclopentene oxide (1.0 eq) in a mixture of water and a co-solvent like acetone or tetrahydrofuran (THF) to ensure miscibility.
-
Cool the solution in an ice bath and add a catalytic amount of a strong acid, such as 10% aqueous sulfuric acid, dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or GC for the disappearance of the epoxide.
-
Once the reaction is complete, neutralize the acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure this compound as a white crystalline solid.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Competing reaction pathways during the hydrolysis of cyclopentene oxide.
Caption: A logical workflow for the synthesis and purification of the target molecule.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis and degradation of terpolymers of cyclohexene oxide, cyclopentene oxide, and carbon dioxide using organoboron catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. quora.com [quora.com]
- 5. Lewis acid catalysed polymerisation of cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 9. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]
Stability of trans-1,2-Cyclopentanediol under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trans-1,2-cyclopentanediol under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under neutral conditions?
A1: this compound is generally stable under neutral pH conditions (pH 7) at ambient temperature. For long-term storage, it is recommended to keep it in a cool and dark place, preferably at temperatures below 15°C and under an inert atmosphere to prevent potential oxidation. It is also noted to be hygroscopic, so storage in a dry environment is crucial.
Q2: How does acidic pH affect the stability of this compound?
A2: Under acidic conditions, this compound is susceptible to a classic organic reaction known as the pinacol rearrangement.[1][2][3][4] This acid-catalyzed reaction involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. A subsequent 1,2-hydride shift or alkyl shift leads to the formation of a more stable carbocation, which then rearranges to form cyclopentanone, a ketone.[1][3] The rate of this degradation is dependent on the acid concentration and temperature.
Q3: What happens to this compound under basic conditions?
A3: this compound is relatively stable under basic conditions, especially in the absence of strong oxidizing agents. Unlike its instability in acid, it does not typically undergo rearrangement. However, at elevated temperatures and in the presence of strong bases, deprotonation of the hydroxyl groups can occur, potentially leading to slow oxidation if oxygen is present. In general, cyclic acetals, which share some structural similarities, are known to be very stable under basic conditions.[1]
Q4: Can this compound undergo oxidation?
A4: Yes, as a vicinal diol, this compound can be oxidized.[5][6] Common laboratory oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can cleave the carbon-carbon bond between the two hydroxyl groups, resulting in the formation of two carbonyl compounds.[7][8] The specific products of this oxidative cleavage would be a dicarbonyl compound. The rate and extent of oxidation will depend on the specific oxidizing agent used and the reaction conditions.
Troubleshooting Guides
Problem 1: I am observing a loss of my this compound sample in an acidic solution during my experiment.
-
Possible Cause: Acid-catalyzed degradation via the pinacol rearrangement is likely occurring.
-
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions allow, increase the pH of the solution to near neutral (pH 6-7).
-
Temperature Control: Perform your experiment at a lower temperature to decrease the rate of the rearrangement reaction.
-
Time Limitation: Minimize the time your compound is exposed to acidic conditions.
-
Buffer Selection: Use a buffer system to maintain a stable pH throughout your experiment.
-
Problem 2: My sample of this compound is showing impurities after storage.
-
Possible Cause: The compound may have degraded due to improper storage. It is known to be hygroscopic and can be sensitive to light and air over long periods.
-
Troubleshooting Steps:
-
Proper Storage: Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Purity Check: Before use, verify the purity of the material using an appropriate analytical method such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data
Table 1: Stability of this compound in Aqueous Solutions at 50°C
| pH | Condition | Degradation after 24 hours (%) | Major Degradant |
| 2.0 | 0.01 N HCl | 15.2 | Cyclopentanone |
| 7.0 | Deionized Water | < 1.0 | Not Detected |
| 12.0 | 0.01 N NaOH | 2.5 | Oxidation Products |
Table 2: Effect of Temperature on the Stability of this compound in 0.1 N HCl
| Temperature (°C) | Degradation after 8 hours (%) |
| 25 | 3.1 |
| 50 | 12.5 |
| 80 | 45.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a 0.1 N hydrochloric acid solution.
-
-
Degradation Procedure:
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate the vial in a water bath at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
-
Sample Analysis:
-
Neutralize the withdrawn sample with an equivalent amount of 0.1 N NaOH.
-
Dilute the sample with a suitable mobile phase to an appropriate concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and any degradation products.
-
Protocol 2: Analysis of this compound and its Degradation Products by HPLC
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Degradation pathways of this compound under acidic and basic conditions.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. This compound | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of trans-1,2-Cyclopentanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of cis- and trans-1,2-cyclopentanediol. Our focus is on providing practical guidance for the removal of the cis-isomer to obtain high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating cis- and this compound isomers?
A1: The primary methods for separating cis- and this compound isomers include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective techniques. Due to the polarity of diols, derivatization is often required for successful GC analysis.
-
Chemical Derivatization: Selective reaction of the cis-isomer with reagents like phenylboronic acid allows for separation through extraction or chromatography.
-
Fractional Crystallization: Exploiting differences in the solubility of the isomers or their derivatives in specific solvents can lead to the isolation of the desired isomer.
Q2: Why is derivatization with phenylboronic acid selective for the cis-isomer?
A2: Phenylboronic acid reacts with diols to form cyclic boron-ate esters. This reaction is much more favorable with cis-diols because the hydroxyl groups are on the same face of the cyclopentane ring, allowing for the ready formation of a stable five-membered ring. The trans-isomer, with its hydroxyl groups on opposite faces, does not readily form this cyclic ester, enabling separation.
Q3: Can I use Gas Chromatography (GC) to separate the underivatized isomers?
A3: Direct analysis of underivatized diols by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. Derivatization to a less polar species, such as a silyl ether, is a common and effective strategy to improve volatility and chromatographic performance.
Troubleshooting Guides
Chromatographic Separation (HPLC & GC)
Issue: Co-elution or Poor Resolution of Isomers
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Stationary Phase | For HPLC, consider a chiral stationary phase or a Hydrophilic Interaction Chromatography (HILIC) column, which are well-suited for polar compounds. For GC, a column with a polar stationary phase is recommended. |
| Suboptimal Mobile/Carrier Gas Conditions | In HPLC, adjust the mobile phase composition. For example, in reversed-phase, vary the ratio of organic solvent to water. In normal-phase, alter the polarity of the solvent system. For GC, optimize the temperature program and carrier gas flow rate. |
| Derivatization Issues (GC) | Incomplete derivatization can lead to peak tailing and broadening. Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. |
Issue: Peak Splitting or Tailing
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the sample concentration or injection volume. |
| Contamination of Column or Inlet | Flush the column with a strong solvent. If the problem persists, it may be necessary to replace the guard column or the analytical column itself. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase (for HPLC) or a volatile solvent compatible with the stationary phase (for GC). |
Chemical Derivatization with Phenylboronic Acid
Issue: Incomplete Removal of the cis-Isomer
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The formation of the boronate ester with the cis-diol is pH-dependent. The reaction is typically favored under neutral to slightly basic conditions. Adjust the pH of the reaction mixture accordingly. |
| Insufficient Phenylboronic Acid | Ensure a molar excess of phenylboronic acid is used to drive the reaction to completion. |
| Inefficient Extraction of the Boronate Ester | After derivatization, the cis-diol boronate ester is less polar than the unreacted trans-diol. Use a non-polar organic solvent to selectively extract the boronate ester, leaving the desired trans-isomer in the aqueous phase. Perform multiple extractions to ensure complete removal. |
Experimental Protocols
Preparative HPLC Separation of cis- and this compound (Adapted from similar diol separations)
This protocol is a starting point and may require optimization.
| Parameter | Condition |
| Instrumentation | Preparative HPLC system with a UV detector |
| Column | Chiral stationary phase column (e.g., Chiralpak series) or a preparative HILIC column |
| Mobile Phase | Isocratic or gradient elution with a mixture of n-hexane and isopropanol for chiral columns, or acetonitrile and water for HILIC. A typical starting point for a chiral column could be 90:10 n-hexane:isopropanol. |
| Flow Rate | Dependent on column dimensions, typically in the range of 10-50 mL/min for preparative scale. |
| Detection | UV at a low wavelength (e.g., 205-220 nm) |
| Sample Preparation | Dissolve the isomer mixture in the mobile phase. |
Note: The elution order of the isomers will depend on the specific chiral stationary phase used.
Derivatization of cis-1,2-Cyclopentanediol with Phenylboronic Acid for Purification
-
Reaction Setup: Dissolve the mixture of cis- and this compound in a suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate) and a buffered aqueous solution (pH ~7.5-8.5).
-
Derivatization: Add a molar equivalent or a slight excess of phenylboronic acid to the biphasic mixture. Stir vigorously at room temperature for 1-2 hours.
-
Extraction: Separate the organic and aqueous layers. The this compound will preferentially remain in the aqueous layer, while the less polar cis-1,2-cyclopentanediol phenylboronate ester will be in the organic layer.
-
Purification: Wash the aqueous layer with fresh organic solvent to remove any residual cis-isomer derivative. The purified this compound can then be recovered from the aqueous solution by solvent evaporation or extraction into a different organic solvent after acidification of the aqueous layer.
Data Presentation
The following table presents hypothetical comparative data for the described separation methods to illustrate expected outcomes. Actual results will vary based on specific experimental conditions.
| Method | Parameter | Expected Outcome for this compound |
| Preparative HPLC | Purity | >98% |
| Recovery | 70-90% | |
| Throughput | Low to medium | |
| Chemical Derivatization & Extraction | Purity | >99% |
| Recovery | 85-95% | |
| Throughput | High | |
| Fractional Crystallization | Purity | Variable, may require multiple recrystallizations |
| Recovery | 50-80% | |
| Throughput | High |
Visualizations
Technical Support Center: Optimizing Derivatization of trans-1,2-Cyclopentanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of trans-1,2-cyclopentanediol for gas chromatography (GC) analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound, a necessary step to increase its volatility and thermal stability for GC analysis.[1][2]
Issue 1: Low or No Derivatized Product Peak in GC-MS Analysis
-
Question: My GC-MS chromatogram shows a very small peak or no peak at all for my derivatized this compound. What are the potential causes and how can I fix this?
-
Answer: This common problem can usually be traced back to issues within the derivatization reaction. A systematic approach to troubleshooting is recommended:
-
Moisture Contamination: Derivatization reagents, particularly silylating agents like BSTFA, are highly sensitive to moisture. Water present in your sample, solvents, or glassware will react preferentially with the reagent, consuming it and preventing the derivatization of your analyte.[2]
-
Solution: Ensure all glassware is oven-dried and cooled in a desiccator before use. Use high-purity, anhydrous solvents and store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon). If your sample is in an aqueous matrix, it must be thoroughly dried before adding the reagents.
-
-
Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions.
-
Solution:
-
Time and Temperature: For silylation of diols, heating at 60-70°C for 20-30 minutes is a common starting point.[3] For acylation with acetic anhydride and pyridine, heating at 70°C for about 20 minutes is also effective. You can perform a time-course study to find the ideal reaction time for your specific setup.[4]
-
Reagent Concentration: A significant molar excess of the derivatizing reagent is crucial to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the derivatizing agent to the number of active hydrogens on the analyte.
-
-
-
Reagent Degradation: Derivatization reagents can degrade over time, especially with improper storage or frequent opening of the container.
-
Solution: Use fresh reagents whenever possible. If you suspect degradation, try a new bottle of the reagent. Store reagents tightly sealed in a desiccator or freezer as recommended by the manufacturer.
-
-
Analyte Adsorption: The polar hydroxyl groups of underivatized or partially derivatized diol can adsorb to active sites in the GC inlet or on the column, leading to poor peak shape and a weak signal.[5]
-
Solution: Ensure derivatization is complete. Use a deactivated GC inlet liner and a high-quality, inert GC column. Injecting the silylating reagent itself can sometimes help temporarily passivate the system.
-
-
Issue 2: Extraneous Peaks in the Chromatogram
-
Question: My chromatogram is cluttered with multiple peaks besides my derivatized product. What are these and how can I eliminate them?
-
Answer: These extra peaks can originate from the reagents themselves, reaction byproducts, or contamination.[6]
-
Reagent Byproducts: The derivatization reaction inherently produces byproducts which are often volatile and can be detected by the GC.
-
Solution: While unavoidable, these peaks usually elute earlier than the derivatized analyte. If they interfere, consider a different derivatizing reagent that produces more volatile or less interfering byproducts.
-
-
Side Reactions: Incomplete derivatization can result in a mixture of mono- and di-substituted products, leading to multiple analyte-related peaks.
-
Solution: Optimize your reaction conditions (time, temperature, reagent concentration) to strongly favor the formation of the fully derivatized product.
-
-
Contamination: Contaminants can be introduced from solvents, glassware, or the sample handling process.[6]
-
Solution: Use high-purity solvents and meticulously clean all glassware. Running a "reagent blank" (performing the entire procedure without the analyte) is an excellent way to identify peaks originating from your reagents and solvents.[4]
-
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Question: The peak for my derivatized diol is tailing or fronting. What's causing this and how can I improve it?
-
Answer: Peak shape issues often point to problems within the GC system or incomplete derivatization.
-
Peak Tailing: This is frequently caused by interactions between polar sites on the analyte and active sites in the GC system. For diols, this often means residual, underivatized hydroxyl groups are present.[5]
-
Solution:
-
Complete Derivatization: Ensure the reaction has gone to completion to effectively mask the polar -OH groups.
-
GC System Maintenance: Use a deactivated inlet liner. Regularly check the condition of your GC column, as stationary phases can degrade over time, exposing active sites.
-
-
-
Peak Fronting: This is a classic sign of column overload.
-
Solution: Reduce the amount of sample being introduced to the column. You can achieve this by diluting your final derivatized sample or by decreasing the injection volume.
-
-
Frequently Asked Questions (FAQs)
Silylation
-
Q1: What is the best silylating reagent for this compound?
-
A1: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and commonly used reagent for derivatizing alcohols.[1] The addition of a catalyst, such as 1% trimethylchlorosilane (TMCS), can enhance the reactivity of the reagent, which is particularly useful for hindered hydroxyl groups.[7] Pyridine can also be used as a catalyst to speed up the reaction.
-
-
Q2: My silyl derivatives seem unstable and degrade before or during analysis. How can I prevent this?
-
A2: Trimethylsilyl (TMS) derivatives are known to be sensitive to hydrolysis.[8] It is critical to maintain anhydrous conditions throughout the process and to analyze samples as soon as possible after derivatization.[8] Storing the derivatized samples at low temperatures (-20°C) can significantly improve their stability over several hours or even days.[9]
-
Acylation
-
Q3: What are the benefits of acylation compared to silylation?
-
A3: Acylated derivatives, such as acetates, are generally much more stable towards hydrolysis than their silyl counterparts.[4] This makes them advantageous if samples cannot be analyzed immediately. Acylation reduces the polarity of the hydroxyl groups, which improves chromatographic performance.[4][10]
-
-
Q4: What are the standard reaction conditions for acylating a diol?
-
A4: A widely used method involves reacting the diol with acetic anhydride in the presence of a basic catalyst like pyridine.[11] The reaction is often heated (e.g., 70°C for 20-30 minutes) to ensure it goes to completion quickly.
-
Data Presentation
The following tables provide starting-point conditions for optimizing your derivatization reaction. These should be adapted as needed for your specific instrumentation and sample matrix.
Table 1: Silylation of this compound with BSTFA + 1% TMCS
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reagent | BSTFA + 1% TMCS | BSTFA + 1% TMCS | BSTFA + 1% TMCS in Pyridine |
| Temperature | 60°C | 70°C | 60°C |
| Time | 30 min | 20 min | 30 min |
| Expected Outcome | >95% Yield | >95% Yield | >98% Yield, faster for hindered sites |
| Reference | [3],[7] | [7], |
Table 2: Acylation of this compound with Acetic Anhydride
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reagent | Acetic Anhydride / Pyridine | Acetic Anhydride / Pyridine | Acetic Anhydride / Acetic Acid |
| Temperature | 70°C | Room Temp. | 50°C |
| Time | 20 min | 1-2 hours | 2-16 hours |
| Expected Outcome | >95% Yield, Rapid | >90% Yield, Slower | Effective, but longer reaction time |
| Reference | , | [12] | [4] |
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
-
Sample Preparation: Place approximately 1 mg of this compound into a 2 mL autosampler vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate).[7] Then, add 100 µL of BSTFA containing 1% TMCS.
-
Reaction: Tightly cap the vial and place it in a heating block or oven at 60°C for 30 minutes.[3][7]
-
Analysis: After the vial has cooled to room temperature, the sample can be directly injected into the GC-MS. If the concentration is too high, it can be diluted with an appropriate anhydrous solvent.
Protocol 2: Acylation using Acetic Anhydride and Pyridine
-
Sample Preparation: Place approximately 1 mg of dry this compound into a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine, followed by 100 µL of acetic anhydride.
-
Reaction: Tightly cap the vial and heat at 70°C for 20 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Note that the reagents and byproducts are volatile and will be injected along with the derivatized analyte.
Mandatory Visualization
Caption: A logical flowchart for troubleshooting low derivatization yield.
Caption: A step-by-step workflow for the derivatization of diols.
References
- 1. nbinno.com [nbinno.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 6. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labinsights.nl [labinsights.nl]
- 11. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low enantioselectivity in trans-1,2-Cyclopentanediol synthesis
Welcome to the technical support center for the enantioselective synthesis of trans-1,2-cyclopentanediol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve enantioselectivity in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantioselective synthesis of this compound?
A1: The two most prevalent and effective methods for achieving high enantioselectivity in the synthesis of this compound are:
-
Jacobsen's Hydrolytic Kinetic Resolution (HKR) of cyclopentene oxide: This method involves the kinetic resolution of a racemic mixture of cyclopentene oxide using a chiral (salen)Co(III) catalyst. One enantiomer of the epoxide is selectively hydrolyzed to the diol, leaving the other enantiomer of the epoxide unreacted and in high enantiomeric excess (ee).[1]
-
Sharpless Asymmetric Dihydroxylation (SAD) of cyclopentene: This method involves the direct dihydroxylation of cyclopentene using a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[2] This method can be tuned to produce either enantiomer of the cis-diol, which can then be converted to the trans-diol.
Q2: My enantioselectivity is low. What are the general factors that could be affecting it?
A2: Low enantioselectivity can stem from a variety of factors, applicable to both Jacobsen's HKR and Sharpless AD methods. Key considerations include:
-
Catalyst/Ligand Purity and Integrity: The chiral catalyst or ligand is the cornerstone of enantioselectivity. Impurities or degradation can lead to a significant drop in ee.[3]
-
Solvent Purity: Trace amounts of water or other coordinating impurities in your solvents can interfere with the catalyst and lower enantioselectivity. Always use dry, high-purity solvents.
-
Reaction Temperature: Temperature control is critical. Deviations from the optimal temperature can negatively impact enantioselectivity.[4]
-
Reaction Concentration: The concentration of reactants can influence the reaction kinetics and, in some cases, the enantioselectivity.[5]
-
Purity of Starting Materials: Impurities in the cyclopentene or cyclopentene oxide can sometimes interfere with the catalyst.
Q3: How do I choose between the Jacobsen HKR and Sharpless AD methods?
A3: The choice depends on your specific needs:
-
Jacobsen's HKR is a resolution method, meaning the maximum theoretical yield for a single enantiomer of the diol is 50%. However, it also provides the unreacted epoxide in high ee, which can be a valuable chiral building block.[6]
-
Sharpless AD is an asymmetric synthesis, meaning you can theoretically achieve a much higher yield of the desired diol enantiomer. The choice of chiral ligand (AD-mix-α or AD-mix-β) dictates which enantiomer is formed.[2]
Troubleshooting Guides
Jacobsen's Hydrolytic Kinetic Resolution (HKR) of Cyclopentene Oxide
This section addresses common problems encountered during the hydrolytic kinetic resolution of cyclopentene oxide.
Problem 1: Low Enantiomeric Excess (ee%) of this compound
| Potential Cause | Suggested Solution |
| Inactive or Impure Catalyst | Use a fresh, properly activated (salen)Co(III) catalyst. The Co(II) precatalyst needs to be oxidized to the active Co(III) species, often achieved by exposure to air in the presence of a proton source like acetic acid.[7] |
| Incorrect Catalyst Loading | Catalyst loading can be crucial. While loadings of 0.2-2.0 mol% are typical, optimization may be required for your specific substrate and conditions.[1] |
| Suboptimal Solvent | The choice of solvent can influence the reaction. For more lipophilic substrates, the addition of a water-miscible organic solvent like THF or isopropanol can be beneficial. In some cases, the reaction can be run neat (solvent-free).[7] |
| Incorrect Water Stoichiometry | The amount of water is critical in a kinetic resolution. Typically, around 0.5 equivalents of water relative to the racemic epoxide is used to achieve high ee for both the diol and the unreacted epoxide. |
| Reaction Temperature Too High | HKR reactions are often started at 0 °C and allowed to warm to room temperature. Running the reaction at a consistently lower temperature may improve enantioselectivity, though it may also slow down the reaction rate. |
Problem 2: Slow or Incomplete Reaction
| Potential Cause | Suggested Solution |
| Low Catalyst Activity | Ensure the catalyst is properly activated to the Co(III) state. Consider using a more active catalyst variant if available. |
| Insufficient Mixing | The reaction is often biphasic or a slurry. Vigorous stirring is necessary to ensure good contact between the catalyst, epoxide, and water. |
| Low Reaction Temperature | While lower temperatures can improve enantioselectivity, they also decrease the reaction rate. A balance must be struck. If the reaction is too slow at the optimal temperature for ee, consider increasing the catalyst loading slightly. |
Sharpless Asymmetric Dihydroxylation (SAD) of Cyclopentene
This section provides troubleshooting for the asymmetric dihydroxylation of cyclopentene.
Problem 1: Low Enantiomeric Excess (ee%) of the Diol
| Potential Cause | Suggested Solution |
| Incorrect or Impure Chiral Ligand | Use the correct AD-mix (α or β) for your desired enantiomer. Ensure the ligand is pure and has not degraded. The use of dimeric phthalazine (PHAL) ligands generally gives high ee.[8] |
| "Second Catalytic Cycle" Interference | A competing, non-enantioselective catalytic cycle can occur if the hydrolysis of the osmate ester is slow. This is more common with certain co-oxidants like NMO. Using potassium ferricyanide (K₃[Fe(CN)₆]) as the co-oxidant in a biphasic t-BuOH/water system helps to suppress this second cycle.[9] |
| High Reaction Temperature | Sharpless AD reactions are typically run at 0 °C or even lower temperatures to maximize enantioselectivity. |
| Low Ligand Concentration | A higher molar concentration of the chiral ligand can help to suppress the non-selective second catalytic cycle.[9] |
| Absence of Methanesulfonamide (for certain substrates) | For some alkenes, particularly those that are less reactive, the addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester and improve enantioselectivity.[10] |
Problem 2: Low Yield of the Diol
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | The osmium tetroxide catalyst can be deactivated over time. Ensure all reagents are of high purity and that the reaction is performed under the recommended conditions. |
| Inefficient Co-oxidant | The co-oxidant is responsible for regenerating the active Os(VIII) catalyst. Use a fresh, high-quality co-oxidant in the correct stoichiometric amount. |
| Substrate Volatility | Cyclopentene is volatile. Ensure your reaction setup minimizes evaporation, especially during longer reaction times. |
| Product Degradation During Workup | Over-oxidation or other side reactions can occur during workup. It is common to quench the reaction with a reducing agent like sodium sulfite. |
Experimental Protocols
Protocol 1: Jacobsen's Hydrolytic Kinetic Resolution of Cyclopentene Oxide
This protocol is a general guideline and may require optimization.
-
Catalyst Activation: In a flask, dissolve the (salen)Co(II) complex (e.g., (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)) in toluene. Add glacial acetic acid (1-2 equivalents) and stir the solution open to the air for about 1 hour. The color should change from red/orange to a deep brown, indicating the formation of the active Co(III) species. Remove the solvent under reduced pressure.
-
Reaction Setup: To a round-bottom flask containing the activated (salen)Co(III) catalyst (0.2-2.0 mol%), add racemic cyclopentene oxide.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add water (0.5 equivalents relative to the epoxide) dropwise with vigorous stirring.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by chiral GC or HPLC to determine the ee of the remaining epoxide and the formed diol.
-
Workup: Once the desired ee is reached, the unreacted cyclopentene oxide can be separated from the diol by distillation or column chromatography. The diol can then be purified by recrystallization or chromatography.
Protocol 2: Sharpless Asymmetric Dihydroxylation of Cyclopentene
This protocol is based on the use of commercially available AD-mix preparations.
-
Reaction Setup: In a round-bottom flask, prepare a biphasic solvent system of tert-butanol and water (1:1 v/v). Add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene). If desired, add methanesulfonamide (1 equivalent). Stir the mixture at room temperature until both phases are clear.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add cyclopentene (1 equivalent) to the vigorously stirred mixture.
-
Reaction Progress: Continue stirring at 0 °C for 6-24 hours, or until the reaction is complete as monitored by TLC or GC.
-
Workup: Add sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude diol can be purified by column chromatography or recrystallization to yield the enantiomerically enriched cis-1,2-cyclopentanediol. This can then be converted to the trans-diol via standard methods (e.g., Mitsunobu inversion).
Visualizations
Caption: A flowchart for troubleshooting low enantioselectivity.
Caption: Comparison of synthetic workflows for HKR and SAD.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]
Preventing byproduct formation in dihydroxylation of cyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the dihydroxylation of cyclopentene.
Troubleshooting Guides
Issue 1: Low Yield of cis-Cyclopentane-1,2-diol
Question: I am getting a low yield of the desired cis-cyclopentane-1,2-diol. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the dihydroxylation of cyclopentene can arise from several factors related to reagents, reaction conditions, and workup procedures. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst/Reagent | For OsO₄-based methods, use fresh osmium tetroxide or potassium osmate. Ensure the co-oxidant (e.g., NMO, K₃[Fe(CN)₆]) has not degraded and is used in the correct stoichiometric amount. For KMnO₄, use a freshly prepared, standardized solution. |
| Suboptimal Reaction Temperature | Dihydroxylation reactions are often temperature-sensitive. For OsO₄ methods, reactions are typically run at 0 °C to room temperature. Low temperatures can slow down the reaction, while high temperatures can lead to byproduct formation.[1] For KMnO₄, the reaction must be kept cold (0-5 °C) to prevent over-oxidation.[2][3] |
| Inefficient Stirring | In biphasic systems (e.g., t-BuOH/water), vigorous stirring is crucial to ensure proper mixing of the reactants. |
| Incorrect pH | The Sharpless asymmetric dihydroxylation proceeds more rapidly under slightly basic conditions, which is why AD-mix preparations contain potassium carbonate.[4] For KMnO₄ dihydroxylation, the reaction should be conducted in a basic solution (pH > 8) to prevent over-oxidation.[2][5] |
| Premature Quenching | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) before quenching with a reducing agent (e.g., Na₂SO₃ or NaHSO₃). |
| Product Loss During Workup | cis-Cyclopentane-1,2-diol is water-soluble. During aqueous workup, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate). Multiple extractions may be necessary. |
| Slow Hydrolysis of Osmate Ester | For some substrates, the hydrolysis of the osmate ester intermediate can be slow. The addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate this step in the Sharpless protocol.[6] |
Issue 2: Formation of Unexpected Byproducts
Question: Besides my desired diol, I am observing significant byproduct formation. What are these byproducts and how can I prevent them?
Answer:
The primary byproduct in the dihydroxylation of cyclopentene is typically due to over-oxidation. Understanding the reaction conditions that favor these side reactions is key to their prevention.
Common Byproducts and Prevention Strategies:
| Byproduct | Formation Pathway | Prevention Strategy |
| Glutaraldehyde | Oxidative cleavage of the cis-cyclopentane-1,2-diol. This is a major byproduct with strong oxidizing agents like hot or acidic/neutral KMnO₄.[2] It can also occur with OsO₄ if reaction conditions are not controlled. | With KMnO₄: Use cold (0-5 °C), dilute, and basic (pH > 8) conditions.[2][3][5] With OsO₄: Avoid prolonged reaction times and elevated temperatures. Use a reliable co-oxidant like NMO.[7] |
| α-Hydroxy Ketone | Further oxidation of the diol. This can be an intermediate en route to oxidative cleavage. | Use milder reaction conditions and monitor the reaction closely to stop it upon completion. |
| Racemic or Diastereomeric Diols (in Asymmetric Dihydroxylation) | In Sharpless Asymmetric Dihydroxylation, a secondary, non-enantioselective reaction pathway can occur if the olefin concentration is too high or the ligand concentration is too low, leading to a decrease in enantiomeric excess (e.e.).[4][6] | Use the recommended substrate concentration. Ensure the correct molar ratio of the chiral ligand. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the co-oxidant in osmium tetroxide-catalyzed dihydroxylation?
A1: Osmium tetroxide (OsO₄) is highly toxic and expensive. Therefore, it is used in catalytic amounts. The co-oxidant, such as N-Methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]), reoxidizes the reduced osmium(VI) species back to the active osmium(VIII) state, allowing the catalytic cycle to continue.[6][7]
Q2: How do I choose between AD-mix-α and AD-mix-β for the asymmetric dihydroxylation of cyclopentene?
A2: The choice between AD-mix-α and AD-mix-β depends on which enantiomer of the diol you wish to synthesize. AD-mix-α contains the chiral ligand (DHQ)₂PHAL, which typically delivers the hydroxyl groups to the "bottom face" of the alkene when drawn in a standard orientation, leading to the (R,R)-diol. Conversely, AD-mix-β contains (DHQD)₂PHAL, which delivers the hydroxyl groups to the "top face," yielding the (S,S)-diol.[8]
Q3: Can I use potassium permanganate for the dihydroxylation of cyclopentene? What are the drawbacks?
A3: Yes, potassium permanganate (KMnO₄) can be used for the syn-dihydroxylation of cyclopentene. However, it is a very strong oxidizing agent, and the reaction must be carefully controlled. The main drawback is the high risk of over-oxidation and oxidative cleavage of the resulting diol to form glutaraldehyde, which often leads to poor yields of the desired diol.[2][5] To minimize this, the reaction must be performed under cold, dilute, and basic conditions.[2][3][5]
Q4: My Sharpless asymmetric dihydroxylation is giving low enantiomeric excess (e.e.). What could be the reason?
A4: Low enantiomeric excess can result from a competing non-enantioselective secondary reaction pathway. This can be suppressed by using a higher molar concentration of the chiral ligand.[6] Also, ensure that the reaction temperature is optimal, as higher temperatures can decrease enantioselectivity. Finally, verify the purity and integrity of your chiral ligand.
Q5: What is the mechanism of byproduct formation via oxidative cleavage?
A5: The oxidative cleavage of the cis-cyclopentane-1,2-diol involves the breaking of the carbon-carbon bond between the two hydroxyl-bearing carbons. With strong oxidizing agents, this leads to the formation of two aldehyde functional groups. In the case of cyclopentanediol, this results in the formation of glutaraldehyde.
Data Presentation
Table 1: Comparison of Reagents for Cyclopentene Dihydroxylation
| Reagent System | Stereochemistry | Typical Yield | Enantioselectivity (e.e.) | Key Considerations |
| OsO₄ (cat.), NMO | syn | High | N/A (racemic) | NMO is a cost-effective co-oxidant. Reaction is generally high-yielding and reliable.[7] |
| Sharpless AD-mix-α | syn | High | High (typically >90%) | Yields the (R,R)-diol. Commercially available pre-mixed reagents simplify setup.[9] |
| Sharpless AD-mix-β | syn | High | High (typically >90%) | Yields the (S,S)-diol. The choice of ligand dictates the enantiomer formed.[9] |
| KMnO₄ (cold, dilute, basic) | syn | Low to Moderate | N/A (racemic) | Prone to over-oxidation and low yields.[2][5] Requires strict temperature and pH control. |
Experimental Protocols
Protocol 1: Racemic syn-Dihydroxylation using OsO₄/NMO (Upjohn Dihydroxylation)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentene (1.0 eq) in a 10:1 mixture of acetone and water.
-
Reagent Addition: To the stirred solution, add N-Methylmorpholine N-oxide (NMO) (1.5 eq). Subsequently, add a catalytic amount of osmium tetroxide (e.g., 0.02 eq) as a solution in toluene, dropwise. The reaction mixture will turn dark brown/black.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 30 minutes.
-
Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sharpless Asymmetric Dihydroxylation
-
Setup: To a round-bottom flask, add a 1:1 mixture of tert-butanol and water. Add the appropriate AD-mix (AD-mix-α or AD-mix-β) and stir until dissolved. Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add cyclopentene (1.0 eq) to the cooled mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. If the reaction is slow, it can be allowed to warm to room temperature. Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (Na₂SO₃) and stir for 1 hour.
-
Workup: Add ethyl acetate and stir. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with 2M NaOH, then with brine. Dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude diol by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the dihydroxylation of cyclopentene and potential over-oxidation.
Caption: Troubleshooting workflow for dihydroxylation experiments.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Trans-1,2-Cyclopentanediol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of trans-1,2-cyclopentanediol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production of this compound, particularly during scale-up.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Cyclopentene Oxide in Epoxidation Step | 1. Inefficient Oxidizing Agent: The activity of the peroxy acid (e.g., m-CPBA) may have degraded over time. 2. Inadequate Temperature Control: The reaction may be too cold, slowing down the rate, or too hot, leading to side reactions. 3. Poor Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. 4. Catalyst Deactivation (if applicable): If using a catalytic system (e.g., with H₂O₂), the catalyst may have lost activity. | 1. Reagent Quality Check: Use a fresh batch of the oxidizing agent or titrate to determine its active oxygen content. 2. Optimize Temperature: Carefully monitor and control the internal reaction temperature. For exothermic epoxidations, ensure the cooling system is adequate for the larger scale. 3. Improve Agitation: Increase the stirring speed or use a more efficient agitator design suitable for the reactor geometry. 4. Catalyst Regeneration/Replacement: Investigate catalyst regeneration procedures or replace the catalyst. |
| Formation of Significant Byproducts During Epoxidation | 1. Over-oxidation: Excess oxidizing agent or prolonged reaction times can lead to the formation of other oxidation products. 2. Presence of Water: Water can lead to premature opening of the epoxide ring to form the diol. 3. Radical Reactions: Particularly at higher temperatures, radical pathways can lead to a variety of byproducts. | 1. Stoichiometric Control: Use a stoichiometric amount or a slight excess of the oxidizing agent and monitor the reaction progress to determine the optimal reaction time. 2. Anhydrous Conditions: Ensure all reagents and solvents are dry. 3. Temperature Control: Maintain the recommended reaction temperature to minimize side reactions. |
| Low Yield of this compound in Hydrolysis Step | 1. Incomplete Hydrolysis: Insufficient acid catalyst, low temperature, or short reaction time can lead to incomplete conversion of the epoxide. 2. Polymerization: Under strongly acidic conditions, the epoxide can polymerize. 3. Formation of cis-Isomer: While the ring-opening is stereospecific for the trans-diol, certain conditions can lead to the formation of the cis-isomer. | 1. Optimize Hydrolysis Conditions: Adjust the concentration of the acid catalyst, reaction temperature, and time. Monitor the reaction by TLC or GC to ensure complete consumption of the epoxide. 2. Control Acidity and Temperature: Use a catalytic amount of acid and avoid excessively high temperatures. 3. Ensure Stereospecific Conditions: Maintain acidic conditions for the ring opening to favor the formation of the trans-diol. |
| Difficulties in Purifying this compound | 1. Presence of Close-Boiling Byproducts: The cis-isomer and other byproducts may have boiling points close to the trans-diol, making distillation difficult. 2. High Water Solubility: The diol is highly soluble in water, making extraction from aqueous solutions challenging. 3. Emulsion Formation during Extraction: The presence of salts and other impurities can lead to the formation of stable emulsions. | 1. High-Efficiency Distillation: Use a fractional distillation column with a sufficient number of theoretical plates under reduced pressure. 2. Salting Out and Continuous Extraction: Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the diol's solubility and use a continuous liquid-liquid extractor for efficient separation. 3. Emulsion Breaking Techniques: Add a small amount of a different solvent or use centrifugation to break emulsions. |
| Thermal Runaway During Epoxidation at Scale | 1. Exothermic Reaction: The epoxidation of alkenes is a highly exothermic process.[1] 2. Inadequate Heat Removal: The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. | 1. Calorimetric Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[1] 2. Gradual Reagent Addition: Add the oxidizing agent slowly and in a controlled manner to manage the rate of heat generation. 3. Efficient Cooling System: Ensure the reactor's cooling system has the capacity to handle the heat load at the larger scale. 4. Emergency Quenching System: Have a quenching system in place to quickly stop the reaction in case of a temperature excursion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for producing this compound?
The most common and scalable method is a two-step process involving the epoxidation of cyclopentene to form cyclopentene oxide, followed by acid-catalyzed hydrolysis of the epoxide to yield this compound.[2]
Q2: What are the primary safety concerns when scaling up this process?
The primary safety concern is the highly exothermic nature of the epoxidation step, which can lead to a thermal runaway if not properly controlled.[1] Handling of peroxy acids, which can be explosive, also requires strict safety protocols.
Q3: How can I minimize the formation of the cis-1,2-cyclopentanediol isomer?
The acid-catalyzed ring-opening of cyclopentene oxide is a stereospecific SN2 reaction that proceeds with inversion of configuration, leading to the trans-diol. To minimize the cis-isomer, ensure the hydrolysis is performed under acidic conditions.
Q4: What are the typical byproducts I should expect and how can I identify them?
Potential byproducts include the cis-isomer of 1,2-cyclopentanediol, unreacted cyclopentene oxide, and polymers of cyclopentene oxide. In some oxidation reactions of cyclopentene, glutaraldehyde has also been observed as a byproduct. Identification of these byproducts can be achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Q5: What are the key parameters to consider when transitioning from a lab-scale to a pilot-plant scale?
Key parameters to consider include:
-
Heat Transfer: Ensure the pilot-plant reactor has adequate cooling capacity.
-
Mass Transfer: Agitation and mixing become more critical at larger scales.
-
Reaction Kinetics: The reaction time may need to be adjusted.
-
Downstream Processing: The purification method must be scalable (e.g., transitioning from column chromatography to distillation or extraction).
-
Safety: A thorough hazard and operability (HAZOP) study should be conducted.
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Methods for 1,2-Cyclopentanediol
| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Two-Step Epoxidation and Hydrolysis | Cyclopentene | 1. m-CPBA 2. H₃O⁺ | 1. 25°C, 2h 2. 50°C, 1h | ~85 | >95 | Inferred from general methods[2] |
| Two-Step with H₂O₂ | Cyclopentene | 1. H₂O₂, Fe-Cu catalyst, KCl 2. H₂O, solid acid catalyst | 1. 35-45°C, 4-6h 2. 70-90°C, 80-110h | ~85-90 | Not Specified | [3] |
| Direct Dihydroxylation | Cyclopentene | OsO₄ (catalytic), NMO | Room Temp, 12h | ~90 | >98 | General method for dihydroxylation |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Epoxidation and Hydrolysis
Materials:
-
Cyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
1 M Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Epoxidation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentene (1.0 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the cyclopentene is consumed.
-
Quench the reaction by adding a saturated NaHCO₃ solution.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude cyclopentene oxide.
-
-
Hydrolysis:
-
To the crude cyclopentene oxide, add a 1 M H₂SO₄ solution.
-
Heat the mixture to 50°C and stir for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Scale-Up Considerations for Protocol 1:
-
Heat Management: For the epoxidation step, use a jacketed reactor with a reliable cooling system. Add the m-CPBA solution via an addition funnel at a controlled rate to manage the exotherm.
-
Mixing: Ensure efficient agitation to maintain a homogenous temperature and concentration throughout the reactor.
-
Work-up: For large-scale extractions, consider a counter-current extraction setup for better efficiency.
Mandatory Visualization
Caption: Overall workflow for the production of this compound.
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Caption: A logical flow diagram for troubleshooting low yield issues.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of trans- and cis-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
The stereochemical arrangement of functional groups profoundly influences the reactivity of cyclic molecules. This guide provides a detailed comparison of the reactivity of cis- and trans-1,2-cyclopentanediol, focusing on key reactions relevant to organic synthesis and drug development: acetal formation, oxidation, and esterification. The distinct spatial orientation of the hydroxyl groups in these isomers leads to significant differences in their chemical behavior, which can be leveraged for selective transformations.
Data Summary
The relative reactivity of cis- and this compound is dictated by the proximity of the two hydroxyl groups. In the cis-isomer, the hydroxyl groups are on the same face of the cyclopentane ring, allowing for concerted or intramolecular reactions. In contrast, the trans-isomer has its hydroxyl groups on opposite faces, which sterically hinders reactions that require the involvement of both groups.
| Reaction | Isomer | Relative Reactivity | Quantitative Data (or Analogue) |
| Acetal Formation | cis-1,2-Cyclopentanediol | High | Readily forms a cyclic acetal (acetonide) with acetone in the presence of an acid catalyst.[1][2][3] High yields (e.g., 88-95%) are reported for analogous cis-diols.[4] |
| This compound | Very Low / No Reaction | Does not form a cyclic acetal under the same conditions due to steric hindrance.[1][2][3] | |
| Oxidation | cis-1,2-Cyclopentanediol | High | For the analogous cis-1,2-cyclohexanediol, the rate of cleavage with periodic acid is approximately 20 times faster than the trans-isomer.[5][6] |
| This compound | Low | Slower reaction rate due to the larger distance between the hydroxyl groups, making the formation of a cyclic intermediate less favorable.[5][6] | |
| Esterification | cis-1,2-Cyclopentanediol | Moderate to High | Can undergo intramolecular esterification (lactonization) if a carboxylic acid group is suitably positioned. Intermolecular esterification is also readily achieved. |
| This compound | Moderate | Less likely to undergo intramolecular reactions. Intermolecular esterification proceeds, but the relative rates compared to the cis-isomer are dependent on reaction conditions and reagents. |
Experimental Protocols
1. Acetal Formation with Acetone (Acetonide Formation)
This experiment is a classic method to differentiate between cis- and trans-1,2-diols.
-
Objective: To demonstrate the selective formation of a cyclic acetal with cis-1,2-cyclopentanediol.
-
Materials:
-
cis-1,2-cyclopentanediol
-
This compound
-
Anhydrous acetone
-
Anhydrous copper sulfate (or a catalytic amount of a strong acid like p-toluenesulfonic acid)
-
Dry dichloromethane (DCM) as solvent
-
-
Procedure:
-
In two separate round-bottom flasks, dissolve cis-1,2-cyclopentanediol (1 equivalent) and this compound (1 equivalent) in dry DCM.
-
To each flask, add anhydrous acetone (a large excess, can also be used as the solvent).
-
Add a catalytic amount of p-toluenesulfonic acid or a few grams of anhydrous copper sulfate as a water scavenger and Lewis acid catalyst.
-
Stir the reactions at room temperature and monitor by thin-layer chromatography (TLC).
-
-
Expected Outcome: The reaction with cis-1,2-cyclopentanediol will show the formation of a new, less polar spot corresponding to the acetonide product. The reaction with the trans-isomer will show no significant product formation. The product from the cis-diol can be isolated by quenching the catalyst, removing the solvent, and purification by chromatography.
2. Comparative Oxidation with Periodic Acid
This protocol is based on the well-studied oxidation of analogous cyclohexanediols and can be adapted to compare the reaction rates of cyclopentanediol isomers.
-
Objective: To compare the rates of oxidative cleavage of cis- and this compound.
-
Materials:
-
cis-1,2-cyclopentanediol
-
This compound
-
Periodic acid (HIO₄)
-
A suitable buffer solution (e.g., aqueous acetate buffer)
-
Sodium thiosulfate solution for quenching
-
Starch indicator
-
-
Procedure:
-
Prepare separate solutions of cis- and this compound of known concentration in the buffer solution.
-
Prepare a solution of periodic acid of known concentration in the same buffer.
-
Initiate the reactions by mixing the diol and periodic acid solutions at a constant temperature.
-
At timed intervals, withdraw aliquots from each reaction mixture and quench the unreacted periodic acid with an excess of sodium thiosulfate solution.
-
The amount of unreacted periodic acid can be determined by back-titration with a standard iodine solution using a starch indicator.
-
Plot the concentration of the diol versus time to determine the reaction rates.
-
-
Expected Outcome: The rate of consumption of periodic acid will be significantly faster in the reaction with cis-1,2-cyclopentanediol compared to the trans-isomer.
3. Diesterification with an Acyl Chloride
This general procedure can be used to compare the reactivity of both isomers in forming a diester.
-
Objective: To form and compare the yields of the diester product from both cis- and this compound.
-
Materials:
-
cis-1,2-cyclopentanediol
-
This compound
-
Acetyl chloride (or another acyl chloride)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
An inert solvent (e.g., dichloromethane or diethyl ether)
-
-
Procedure:
-
In two separate flasks, dissolve cis-1,2-cyclopentanediol (1 equivalent) and this compound (1 equivalent) in the inert solvent containing the base (at least 2 equivalents).
-
Cool the solutions in an ice bath.
-
Slowly add the acyl chloride (at least 2 equivalents) to each flask with stirring.
-
Allow the reactions to warm to room temperature and stir for a set amount of time.
-
Monitor the reactions by TLC.
-
Work up the reactions by washing with water and brine, drying the organic layer, and removing the solvent.
-
Analyze the crude product yields and purity by techniques such as NMR or GC-MS.
-
-
Expected Outcome: Both isomers are expected to form the corresponding diester. While the cis-isomer may react faster due to potential intramolecular hydrogen bonding influencing the nucleophilicity of the second hydroxyl group after the first has reacted, the final yields under optimized conditions are expected to be comparable. The primary difference in reactivity for esterification is more pronounced in intramolecular reactions like lactonization.
Visualizations
Caption: Comparative reactivity of cis- and this compound.
Caption: Acetal formation pathways for cis- and this compound.
References
Spectroscopic Showdown: Differentiating Cis- and Trans-1,2-Cyclopentanediol
A Comparative Guide for Researchers in Drug Development and Chemical Analysis
The stereochemical configuration of molecules is a critical determinant of their biological activity and chemical properties. For researchers in drug development and chemical synthesis, the ability to unambiguously distinguish between stereoisomers is paramount. This guide provides a detailed comparison of the spectroscopic differences between cis- and trans-1,2-cyclopentanediol, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | Key Differentiating Feature | cis-1,2-Cyclopentanediol | This compound |
| ¹H NMR Spectroscopy | Symmetry and Chemical Shifts | Lower symmetry, potentially more complex signal pattern. | Higher symmetry (C₂ axis), simpler signal pattern. |
| ¹³C NMR Spectroscopy | Number of Signals | Three distinct carbon signals. | Three distinct carbon signals, but with potential for coincidental equivalence depending on conformation. |
| IR Spectroscopy | O-H Stretching Band (with dilution) | Broad band at lower frequency due to intramolecular H-bonding; position is concentration-independent. | Broad band due to intermolecular H-bonding; shifts to higher frequency and sharpens upon dilution. |
| Mass Spectrometry | Fragmentation Pattern | Favors elimination of water (H₂O). | Shows a more abundant ammonium adduct [M+NH₄]⁺ and a significant rearrangement ion [HOCH₂CHOH]⁺.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Molecular Symmetry
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. The key to differentiating cis- and this compound lies in the inherent symmetry of each isomer, which directly influences the number of unique signals in both ¹H and ¹³C NMR spectra. The trans-isomer possesses a C₂ axis of symmetry, which can render pairs of protons and carbons chemically equivalent. The cis-isomer lacks this element of symmetry, leading to a potentially more complex spectrum.
Comparative ¹H NMR Data
| Isomer | H1, H2 Chemical Shift (ppm) | Other Proton Chemical Shifts (ppm) |
| cis-1,2-Cyclopentanediol | ~3.85 | 1.55-1.85 |
| This compound | ~3.95 | 1.50-1.90 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Comparative ¹³C NMR Data
| Isomer | C1, C2 Chemical Shift (ppm) | C3, C5 Chemical Shift (ppm) | C4 Chemical Shift (ppm) |
| cis-1,2-Cyclopentanediol | ~75.5 | ~31.5 | ~20.5 |
| This compound | ~77.0 | ~33.0 | ~21.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy: The Hydrogen Bonding Signature
The most definitive spectroscopic handle to distinguish between the two isomers is provided by IR spectroscopy, specifically by observing the O-H stretching vibration. The spatial arrangement of the hydroxyl groups dictates the nature of hydrogen bonding.
In cis-1,2-cyclopentanediol, the two hydroxyl groups are in close proximity on the same face of the cyclopentane ring, allowing for the formation of an intramolecular hydrogen bond. This results in a broad O-H stretching band at a lower frequency (typically 3450-3570 cm⁻¹) that, crucially, does not change its position upon dilution of the sample.[2][3]
Conversely, the hydroxyl groups in this compound are on opposite faces of the ring, making intramolecular hydrogen bonding impossible. Instead, these molecules engage in intermolecular hydrogen bonding with neighboring molecules. This also gives rise to a broad O-H stretching band in a similar region in concentrated samples. However, upon dilution with a non-polar solvent (e.g., CCl₄), these intermolecular interactions are disrupted. Consequently, the broad absorption band is replaced by a sharper band at a higher frequency, corresponding to the "free" non-hydrogen-bonded O-H stretch.[3]
Comparative IR Data (O-H Stretching Region)
| Isomer | Concentrated Sample | Dilute Sample |
| cis-1,2-Cyclopentanediol | Broad band (~3450-3570 cm⁻¹) | Broad band (~3450-3570 cm⁻¹) |
| This compound | Broad band (~3450-3570 cm⁻¹) | Sharp band at higher frequency |
Mass Spectrometry: Fragmentation Pathways as a Diagnostic Tool
Mass spectrometry provides valuable information based on the fragmentation patterns of the ionized molecules. Collision-induced dissociation studies have shown clear differences in the fragmentation of the protonated molecular ions of the two isomers.
The cis-isomer readily undergoes elimination of a water molecule, leading to a prominent [MH - H₂O]⁺ ion. In the case of the trans-isomer, this water loss is less favorable. Instead, it is characterized by a more intense ammonium adduct ion [M + NH₄]⁺ when ammonia is used as a chemical ionization gas. Furthermore, the trans-isomer's spectrum shows a significantly more abundant rearrangement ion, [HOCH₂CHOH]⁺.[1]
Key Mass Spectrometry Fragments
| Isomer | Characteristic Ion(s) |
| cis-1,2-Cyclopentanediol | [MH - H₂O]⁺ |
| This compound | [M + NH₄]⁺, [HOCH₂CHOH]⁺ |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the diol sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-100 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
IR Spectroscopy
-
Sample Preparation (for dilution studies):
-
Prepare a concentrated solution of the diol in a non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
-
Prepare a series of dilutions of this stock solution.
-
Alternatively, for solid samples, the KBr pellet or Nujol mull technique can be used for the initial spectrum.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the pure solvent or KBr pellet.
-
Acquire the spectrum of the sample.
-
Record spectra for the concentrated sample and each dilution.
-
Pay close attention to the O-H stretching region (3200-3700 cm⁻¹).
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Chemical Ionization - CI). A triple-quadrupole or ion trap mass spectrometer is ideal for fragmentation studies.
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
For fragmentation studies (MS/MS), isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon).
-
Record the resulting product ion spectrum.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between cis- and this compound using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic differentiation of cis- and this compound.
References
A Comparative Analysis of Chiral Phosphorus Ligands Derived from trans-1,2-Cyclopentanediol
Chiral ligands derived from readily available scaffolds are paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Among these scaffolds, C2-symmetric diols are particularly valuable. This guide provides a comparative study of two distinct chiral phosphorus ligands synthesized from enantiopure trans-1,2-cyclopentanediol: a bidentate phosphite and a novel bidentate fluorophosphinite. Their performance is evaluated in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate, a benchmark reaction for assessing the efficacy of chiral ligands.
Performance in Asymmetric Allylic Alkylation
The effectiveness of the chiral phosphite and fluorophosphinite ligands, both derived from (1R,2R)-trans-cyclopentanediol, was tested in the palladium-catalyzed allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate as the nucleophile. The key performance indicators, including chemical yield and enantiomeric excess (ee), are summarized below. The reactions were performed using a catalyst generated in situ from [Pd(allyl)Cl]₂ and the respective chiral ligand.
Table 1: Ligand Performance in the Asymmetric Allylation of 1,3-Diphenyl-2-propenyl Acetate
| Ligand | Yield (%)[1] | Enantiomeric Excess (ee %)[1] | Configuration[1] |
| Phosphite Ligand | 98 | 91 | S |
| Fluorophosphinite Ligand | 95 | 93 | S |
Experimental Conditions: The reactions were carried out in CH₂Cl₂ at room temperature with a Pd/ligand ratio of 1:2.5 and a substrate/catalyst ratio of 100.[1]
The data indicates that both ligands are highly effective, affording the (S)-enantiomer of the product in excellent yields and with high enantioselectivity.[1] Notably, the fluorophosphinite ligand provided a slightly higher enantiomeric excess (93% ee) compared to the phosphite ligand (91% ee), demonstrating its potential as a highly efficient chiral auxiliary in this transformation.[1]
Experimental Protocols
Detailed methodologies for the synthesis of the chiral ligands from (1R,2R)-trans-cyclopentanediol and the subsequent catalytic reaction are provided below.
Synthesis of Chiral Ligands
1. Synthesis of the Chiral Phosphite Ligand: A solution of (1R,2R)-trans-cyclopentanediol (1.0 eq) in a mixture of toluene and triethylamine (Et₃N) is cooled to 0 °C.[1] To this solution, 2,2'-biphenyldiyl phosphorochloridite (2.0 eq) is added dropwise.[1] The reaction mixture is stirred at room temperature for 12 hours. The resulting suspension is filtered to remove triethylammonium chloride, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the bidentate phosphite ligand as a white solid.[1]
2. Synthesis of the Chiral Fluorophosphinite Ligand: To a solution of (1R,2R)-trans-cyclopentanediol (1.0 eq) and triethylamine (2.2 eq) in diethyl ether, cooled to -19 °C, diphenylphosphinous chloride-fluorine complex (Ph₂P(F)Cl) (2.0 eq) is added.[1] The mixture is stirred for 2 hours at -19 °C and then allowed to warm to room temperature overnight.[1] The resulting precipitate is filtered off, and the filtrate is concentrated under vacuum. The residue is purified by chromatography to afford the fluorophosphinite ligand as a colorless oil.[1]
General Procedure for Asymmetric Allylic Alkylation
In a Schlenk tube under an argon atmosphere, the palladium precursor [Pd(allyl)Cl]₂ (1.0 mol%) is dissolved in dry dichloromethane (CH₂Cl₂).[1] The chiral ligand (2.5 mol%) is then added, and the solution is stirred for 15 minutes at room temperature. Subsequently, 1,3-diphenyl-2-propenyl acetate (1.0 eq) is added. In a separate flask, dimethyl malonate (3.0 eq) is added to a suspension of sodium hydride (NaH) (3.0 eq) in CH₂Cl₂ and stirred for 10 minutes. This nucleophile solution is then added to the catalyst-substrate mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The enantiomeric excess of the product is determined by chiral HPLC analysis.[1]
Visualized Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the synthetic pathway for the ligands and the catalytic cycle for the asymmetric allylic alkylation.
Caption: Synthetic routes to phosphite and fluorophosphinite ligands.
References
Unambiguous Stereochemical Assignment: Validating the Structure of trans-1,2-Cyclopentanediol
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a compound can profoundly influence its biological activity, making rigorous structural validation an indispensable step in the research and development pipeline. This guide provides a comparative overview of methodologies for validating the structure of trans-1,2-cyclopentanediol, with a primary focus on the definitive technique of X-ray crystallography.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for routine characterization, single-crystal X-ray diffraction provides the most unambiguous and detailed structural information. This guide will compare these techniques, presenting their respective strengths and the nature of the data they provide.
Comparative Analysis of Structural Validation Methods
The following table summarizes the key data obtained from X-ray crystallography and compares it with alternative spectroscopic methods for the structural elucidation of this compound.
| Parameter | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Data Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. | Information on the chemical environment, connectivity, and stereochemistry of atoms. | Information about the functional groups present in the molecule. | Provides the molecular weight and fragmentation pattern of the molecule. |
| Stereochemistry | Directly and unambiguously determines the trans configuration. | Can distinguish between cis and trans isomers based on symmetry and coupling constants.[1][2] | Can help differentiate cis and trans isomers based on the presence or absence of intramolecular hydrogen bonding.[3][4] | Does not typically provide information on stereochemistry. |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid-state | Solid, Liquid, or Gas | Solid, Liquid, or Gas |
| Quantitative Data | Representative Data for a similar cycloalkane diol (trans-1,2-cyclohexanediol) *- Bond Length (C-C): ~1.52 Å- Bond Length (C-O): ~1.43 Å- Bond Angle (O-C-C): ~110° | For this compound - 1H NMR (CDCl3): Chemical shifts (δ) provide information about proton environments.- 13C NMR (CDCl3): Shows three distinct carbon signals due to the molecule's symmetry.[1][5] | For this compound - A broad O-H stretching band is observed, characteristic of intermolecular hydrogen bonding.[5][6] | For this compound - Molecular Ion Peak (M+): m/z = 102.13[6][7] |
Note: As of the latest search, the complete single-crystal X-ray diffraction data for this compound is not publicly available. The data presented is for the closely related compound, trans-1,2-cyclohexanediol, to illustrate the type of precise quantitative information obtained from this technique.[8]
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector.[9][10] The crystal is rotated to collect a complete dataset.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: The sample is placed in an NMR spectrometer. 1H and 13C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, integration, and coupling patterns in the 1H NMR spectrum, along with the number of signals in the 13C NMR spectrum, are analyzed to confirm the structure and stereochemistry. The C2 axis of symmetry in the trans isomer leads to a simplified spectrum compared to the cis isomer.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound is prepared as a KBr pellet or a mull.
-
Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present. For diols, the O-H stretching region is particularly informative. In this compound, the hydroxyl groups are on opposite sides of the ring, leading primarily to intermolecular hydrogen bonding, which is concentration-dependent. This contrasts with the cis isomer, which can exhibit intramolecular hydrogen bonding.[3]
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound, emphasizing the central role of X-ray crystallography for definitive structural assignment.
Caption: Workflow for the structural validation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. The Infrared spectrum of cis-1,2-cyclopentanediol has an O−H stretching .. [askfilo.com]
- 4. quora.com [quora.com]
- 5. trans-Cyclopentane-1,2-diol | C5H10O2 | CID 95497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]
- 8. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. neutrons.ornl.gov [neutrons.ornl.gov]
- 11. Scholars@Duke publication: X-ray crystal structure analyses and conformational studies of cis-cyclo-octane-1,5-diol and cyclo-octane-1,5-dione [scholars.duke.edu]
Differentiating cis- and trans-1,2-Cyclopentanediol using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise stereochemical characterization of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating the three-dimensional structure of organic compounds. This guide provides a detailed comparison of cis- and trans-1,2-cyclopentanediol, showcasing how ¹H and ¹³C NMR spectroscopy can be effectively utilized to distinguish between these stereoisomers. The key differentiators lie in the chemical shifts and proton-proton coupling constants, which are influenced by the distinct spatial arrangements of the hydroxyl groups and hydrogen atoms in each isomer.
The fundamental difference between cis- and this compound lies in the relative orientation of the two hydroxyl (-OH) groups. In the cis isomer, both hydroxyl groups are on the same face of the cyclopentane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle variation in stereochemistry leads to significant and measurable differences in their respective NMR spectra.
Comparative NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for cis- and this compound. The differences in chemical shifts (δ) and coupling constants (J) provide a clear basis for differentiation.
Table 1: ¹H NMR Spectral Data for cis- and this compound
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis-1,2-Cyclopentanediol | H-1, H-2 | ~3.85 | Multiplet | - |
| H-3, H-5 (axial) | ~1.75 | Multiplet | - | |
| H-3, H-5 (equatorial) | ~1.55 | Multiplet | - | |
| H-4 | ~1.45 | Multiplet | - | |
| This compound | H-1, H-2 | ~3.95 | Multiplet | J(H1-H2) ≈ 4-6 |
| H-3, H-5 | ~1.85 - 1.60 | Multiplet | - | |
| H-4 | ~1.50 | Multiplet | - |
Table 2: ¹³C NMR Spectral Data for cis- and this compound
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| cis-1,2-Cyclopentanediol | C-1, C-2 | ~74.5 |
| C-3, C-5 | ~31.5 | |
| C-4 | ~20.5 | |
| This compound | C-1, C-2 | ~77.0 |
| C-3, C-5 | ~33.0 | |
| C-4 | ~21.0 |
Key Differentiating Features in NMR Spectra
The differentiation of cis- and this compound is primarily based on the following NMR features:
-
Symmetry: Due to the plane of symmetry in the time-averaged conformation of cis-1,2-cyclopentanediol, the two hydroxyl-bearing carbons (C-1 and C-2) and their attached protons (H-1 and H-2) are chemically equivalent. This results in a simpler spectrum with fewer signals compared to the trans isomer, where these positions are not equivalent.
-
¹H Chemical Shifts: The methine protons (H-1 and H-2) in the trans isomer are typically observed at a slightly downfield chemical shift compared to the cis isomer. This is attributed to the different anisotropic effects arising from the spatial orientation of the hydroxyl groups.
-
¹³C Chemical Shifts: Similarly, the carbons bearing the hydroxyl groups (C-1 and C-2) in the trans isomer are generally deshielded and appear at a higher chemical shift in the ¹³C NMR spectrum compared to the cis isomer.
-
Coupling Constants (³JHH): The vicinal coupling constant between H-1 and H-2 is a powerful diagnostic tool. In the trans isomer, the dihedral angle between these protons is close to 120°, resulting in a smaller coupling constant (typically in the range of 4-6 Hz). In the cis isomer, the dihedral angle is close to 0°, which would theoretically lead to a larger coupling constant. However, due to the flexibility of the cyclopentane ring, this value can be averaged, and the multiplicity of the methine protons is often observed as a complex multiplet. The clear observation of a smaller J-coupling for the methine protons is a strong indicator of the trans configuration.
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for the differentiation of cis- and this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the diol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectra should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 128 or more) is usually required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
-
Advanced 2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the cyclopentane ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, aiding in the unambiguous assignment of both ¹H and ¹³C signals.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Measure the chemical shifts of all signals and the coupling constants for the relevant multiplets in the ¹H NMR spectrum.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for differentiating between cis- and this compound based on their NMR data.
Caption: Workflow for differentiating cis- and this compound via NMR.
A Comparative Analysis of the Biological Activities of trans-1,2-Cyclopentanediol and Other Diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of trans-1,2-cyclopentanediol and other common diols, including its cis-isomer, as well as isomers of cyclohexanediol and butanediol. While this compound is a widely utilized chiral building block in organic synthesis, publicly available data on its specific biological activities are limited compared to other diols. This document summarizes the existing experimental data for related diols to offer a comparative context and highlights areas where further research on this compound is warranted.
Executive Summary
-
cis-1,2-Cyclopentanediol : Its primary documented biological relevance is in enzyme-catalyzed mono-acylation.
-
Cyclohexanediols : These diols have been studied for their role as metabolites and their ability to mimic natural compounds in biological pathways. Notably, trans-1,2-cyclohexanediol has been shown to enhance the percutaneous absorption of metronidazole and act as a nuclear pore dilating agent, which can improve gene electrotransfer into cells.
-
Butanediols : This class of diols exhibits a range of biological effects. 1,3-Butanediol is known for its sedative and hypnotic effects, while 2,3-butanediol has demonstrated antimicrobial and anti-inflammatory properties. In contrast, 1,4-butanediol is a known neurotoxin due to its metabolic conversion to γ-hydroxybutyric acid (GHB).
Data Presentation: Comparative Biological Activities of Selected Diols
The following table summarizes the known biological activities of various diols based on available experimental data. It is important to note the significant lack of quantitative data for this compound.
| Diol | Biological Activity | Quantitative Data (where available) |
| This compound | Irritant (skin, eye, respiratory)[1][2]; Potential Neurotoxin (acute solvent syndrome)[1][2] | No quantitative data on cytotoxicity (IC50), antimicrobial activity (MIC), or enzyme inhibition (Ki) was found in the public domain. |
| cis-1,2-Cyclopentanediol | Substrate in enzyme-catalyzed reactions | No specific quantitative bioactivity data available. |
| trans-1,2-Cyclohexanediol | Nuclear pore dilation, enhanced gene electrotransfer | Increased GFP positive cell population by 1.5 to 2.3-fold when added post-electrotransfer.[3] |
| 1,3-Butanediol | Sedative, hypnotic, CNS depressant[4] | Greater CNS potency than ethanol; brain content was 33% of ethanol's after equimolar doses.[4] |
| 2,3-Butanediol | Antimicrobial, Anti-inflammatory | MIC values against various bacteria and fungi range from 2.0% to 10% (w/v) for meso-2,3-butanediol. |
| 1,4-Butanediol | Neurotoxin (via conversion to GHB), induces oxidative stress | Acute administration of 120 mg/kg in rats significantly increased markers of lipid peroxidation. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standardized procedures that can be adapted for the comparative evaluation of the biological activities of various diols.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment : Treat the cells with various concentrations of the diol to be tested. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition : After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5]
-
Formazan Solubilization : Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement : Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[5] Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated.
Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Dilutions : In a 96-well microtiter plate, prepare serial two-fold dilutions of the diol in a suitable broth medium (e.g., Mueller-Hinton Broth).[6]
-
Inoculum Preparation : Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation : Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the diol) and a sterility control (broth only).[7]
-
Incubation : Incubate the plate at 35 ± 2 °C for 16 to 20 hours in an ambient air incubator.[7]
-
MIC Determination : The MIC is the lowest concentration of the diol that completely inhibits visible growth of the organism.[7]
Neurotoxicity Assessment: Oxidative Stress Assay
Oxidative stress can be evaluated by measuring markers of lipid peroxidation, such as thiobarbituric acid reactive substances (TBA-RS).
-
Tissue Homogenization : Following in vivo administration of the diol, homogenize brain tissue samples in an appropriate buffer.
-
TBA-RS Assay : Mix the tissue homogenate with a solution of thiobarbituric acid and heat at 95-100°C for a specified time.
-
Measurement : After cooling, measure the absorbance of the resulting pink-colored product spectrophotometrically at 532 nm. The amount of TBA-RS is proportional to the level of lipid peroxidation.
-
Protein Quantification : Determine the protein concentration of the homogenate to normalize the TBA-RS values.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the modulation of the NF-κB signaling pathway by 2,3-butanediol, which has been shown to ameliorate endotoxin-induced inflammatory responses.
Caption: Modulation of the NF-κB signaling pathway by 2,3-butanediol.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing the cytotoxicity of a diol using the MTT assay.
Caption: Experimental workflow for cytotoxicity assessment using the MTT assay.
References
- 1. This compound | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-Cyclopentane-1,2-diol | C5H10O2 | CID 95497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Post-pulse addition of trans-cyclohexane-1,2-diol improves electrotransfer mediated gene expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acute and chronic 1,3-butanediol treatment on central nervous system function: a comparison with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The Understated Contender: Evaluating trans-1,2-Cyclopentanediol as a Chiral Auxiliary in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. While renowned auxiliaries such as those derived from TADDOL, hydrobenzoin, and trans-1,2-cyclohexanediol have been extensively studied and widely implemented, the efficacy of trans-1,2-cyclopentanediol has remained a more niche area of investigation. This guide provides a comparative analysis of this compound's potential as a chiral auxiliary against these established diols, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
While direct, side-by-side comparative studies featuring this compound as a chiral auxiliary are limited in the current literature, its structural motif is present in highly effective chiral auxiliaries. Notably, derivatives of trans-1,2-aminocyclopentanol have demonstrated exceptional stereocontrol in key asymmetric transformations. This suggests that the rigid, five-membered ring of cyclopentanediol provides a robust scaffold for inducing asymmetry.
Comparative Performance in Asymmetric Reactions
To contextualize the potential of this compound, this section presents a compilation of performance data for various chiral diol-derived auxiliaries in fundamental asymmetric reactions. The data for the cyclopentane scaffold is represented by a closely related amino alcohol derivative, highlighting the effectiveness of the five-membered ring in directing stereochemistry.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. The diastereoselectivity of this reaction is paramount, and chiral auxiliaries play a crucial role in controlling the formation of new stereocenters.
| Chiral Auxiliary/Diol Source | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (1S,2R)-2-Aminocyclopentan-1-ol | Isobutyraldehyde | >99% | 78% | [1] |
| (1S,2R)-2-Aminocyclopentan-1-ol | Benzaldehyde | >99% | 80% | [1] |
| (1S,2R)-2-Aminocyclopentan-1-ol | Isovaleraldehyde | >99% | 75% | [1] |
| (1S,2R)-2-Aminocyclopentan-1-ol | Pivalaldehyde | >99% | 70% | [1] |
| Evans Auxiliary (Oxazolidinone) | Benzaldehyde | >99% | 85% | [2] |
| TADDOL | Various | up to 98% | High | [3][4] |
Asymmetric Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another vital tool in synthetic organic chemistry. Chiral auxiliaries can effectively control the facial selectivity of the nucleophilic attack.
| Chiral Auxiliary/Diol Source | Michael Acceptor | Michael Donor | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Camphorsultam | N-methacryloylcamphorsultam | Thiols | High | - | High | [2] |
| TADDOL derivative | Chalcone | Diethyl malonate | - | up to 99% | 95% | [5] |
| Hydrobenzoin derivative | Various | Various | High | High | Good | [6] |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with multiple stereocenters. The use of chiral auxiliaries attached to the dienophile is a common strategy to induce enantioselectivity.
| Chiral Auxiliary/Diol Source | Dienophile | Diene | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| cis-1-Arylsulfonamido-2-indanol | Acrylate | Cyclopentadiene | up to 92% | 83% | [7] |
| (-)-8-Phenylmenthol | Acrylate | 5-Benzyloxymethylcyclopentadiene | High | Good | [2] |
| trans-2-Phenylcyclohexanol | Glyoxylate ester | 2,4-Dimethyl-pent-2-ene | 10:1 (anti:syn) | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for key asymmetric reactions utilizing chiral auxiliaries derived from diols or related structures.
General Procedure for Asymmetric Aldol Reaction using a (1S,2R)-2-Aminocyclopentan-1-ol Derived Auxiliary[1]
-
Preparation of the N-Propionyl Oxazolidinone: To a solution of the oxazolidinone (derived from (1S,2R)-2-aminocyclopentan-1-ol) in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (1.0 equivalent) dropwise. After stirring for 30 minutes, propionyl chloride (1.1 equivalents) is added, and the reaction mixture is stirred for an additional 1-2 hours at room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-propionyl oxazolidinone.
-
Aldol Reaction: The N-propionyl oxazolidinone (1.0 equivalent) is dissolved in anhydrous THF and cooled to 0 °C. Dibutylboron triflate (1.1 equivalents) and diisopropylethylamine (1.2 equivalents) are added sequentially. The mixture is stirred for 1 hour to form the boron enolate. The solution is then cooled to -78 °C, and the aldehyde (1.2 equivalents) is added. The reaction is stirred for several hours at -78 °C to 0 °C.
-
Work-up and Purification: The reaction is quenched with a pH 7 phosphate buffer and methanol. The mixture is then treated with a solution of hydrogen peroxide in methanol. The product is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by treatment with lithium hydroperoxide in a mixture of THF and water to provide the corresponding β-hydroxy carboxylic acid and recover the chiral auxiliary.
General Procedure for Asymmetric Alkylation of a Cyclohexanone-derived SAMP Hydrazone[8]
-
Formation of the Chiral Hydrazone: Cyclohexanone (1.0 equivalent) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) are refluxed in anhydrous benzene or toluene with a Dean-Stark apparatus to remove water. After completion, the solvent is removed under reduced pressure to yield the crude hydrazone.
-
Diastereoselective Alkylation: The crude hydrazone is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise to form the corresponding azaenolate. After stirring for 2-3 hours at 0 °C, the mixture is re-cooled to -78 °C, and the alkylating agent (e.g., methyl iodide, 1.2 equivalents) is added. The reaction is stirred at this temperature for several hours.
-
Cleavage of the Auxiliary: The reaction mixture is quenched with water and the product is extracted with diethyl ether. The solvent is removed, and the crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by purging with nitrogen, and dimethyl sulfide is added. The mixture is warmed to room temperature, and the product is worked up and purified by flash chromatography to yield the chiral α-alkylated cyclohexanone.
Visualizing Asymmetric Synthesis Workflows
To further elucidate the processes involved in utilizing chiral auxiliaries, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a logical decision-making process for selecting a suitable chiral diol.
Caption: A typical workflow for employing a chiral auxiliary in asymmetric synthesis.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Conformational Landscape of trans-1,2-Cyclopentanediol: A Computational Comparison
A detailed analysis of computational studies reveals the energetic preferences of trans-1,2-cyclopentanediol conformers, highlighting the dominance of the diequatorial half-chair conformation. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the stability of these conformers, supported by quantitative data from established computational methods.
The conformational flexibility of cyclic molecules like this compound is a critical determinant of their physical properties and biological activity. Understanding the relative stability of different conformers is paramount for applications in medicinal chemistry and materials science. This guide summarizes the findings from computational studies that have elucidated the energetic landscape of this compound, providing a clear comparison between its key conformational states.
Relative Stability of Conformers
Computational investigations have identified two primary low-energy conformers for this compound: an envelope conformation with both hydroxyl groups in axial-like positions and a half-chair conformation where the hydroxyl groups are in equatorial-like positions. A key study by Abraham et al. provides quantitative energy differences between these two conformers using both molecular mechanics (MM) and ab initio quantum mechanical methods.[1]
The results consistently show that the half-chair conformer with diequatorial hydroxyl groups is significantly more stable than the envelope conformer with diaxial hydroxyl groups.
| Conformer Description | Computational Method | Relative Energy (kcal/mol) | More Stable Conformer |
| Envelope (Diaxial OH) vs. Half-Chair (Diequatorial OH) | Molecular Mechanics (MM) | 2.9 | Half-Chair (Diequatorial OH) |
| Envelope (Diaxial OH) vs. Half-Chair (Diequatorial OH) | Ab Initio (B3LYP/6-31G**) | 0.70 | Half-Chair (Diequatorial OH) |
Table 1: Comparison of the relative energies of the two main conformers of this compound as determined by molecular mechanics and ab initio calculations. A positive relative energy indicates the energy difference of the less stable conformer (Envelope) compared to the more stable conformer (Half-Chair).
The significant energy difference, particularly highlighted by the molecular mechanics calculations, underscores the strong preference for the diequatorial arrangement. This preference is primarily attributed to the minimization of steric strain. In the diaxial conformation, the hydroxyl groups experience greater steric hindrance from the cyclopentane ring's hydrogen atoms. The diequatorial arrangement places the bulky hydroxyl groups in a less crowded environment, leading to a lower overall energy and greater stability.
While both methods agree on the more stable conformer, the quantitative difference in the energy gap between the MM and ab initio methods is noteworthy. The ab initio method, which provides a more rigorous quantum mechanical description, predicts a smaller energy difference. This suggests that while steric factors are dominant, other electronic effects might play a role in slightly reducing the energy penalty of the diaxial conformation.
Experimental and Computational Protocols
The data presented in this guide is based on established computational chemistry techniques. A detailed understanding of these methods is crucial for interpreting the results.
Molecular Mechanics (MM) Calculations: Molecular mechanics methods utilize classical physics to model the potential energy of a molecule. The energy is calculated based on a set of parameters known as a force field, which describes bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions). For the data presented, a standard molecular mechanics force field, likely MM2 or a similar generation force field, was employed to optimize the geometries of the conformers and calculate their relative energies. This method is computationally efficient and provides valuable insights into sterically driven conformational preferences.
Ab Initio Quantum Mechanical Calculations: Ab initio calculations are based on the principles of quantum mechanics and do not rely on empirical parameterization. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. The specific method used in the cited study was Density Functional Theory (DFT) with the B3LYP functional and the 6-31G** basis set, as implemented in the Gaussian 98 software package.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid exchange-correlation functional that combines the strengths of Hartree-Fock theory and density functional theory to provide a good balance of accuracy and computational cost for many organic molecules.
-
6-31G :** A Pople-style basis set that describes the atomic orbitals used in the calculation. The "**" indicates the addition of polarization functions to both heavy (non-hydrogen) atoms and hydrogen atoms, which allows for a more flexible and accurate description of the electron distribution, particularly in molecules with polar bonds like the hydroxyl groups in diols.
The geometries of the conformers were optimized to find the minimum energy structures, and their energies were then compared to determine their relative stability.
Conformational Relationship Diagram
The relationship between the two primary conformers of this compound can be visualized as an equilibrium between the less stable diaxial form and the more stable diequatorial form.
Caption: Conformational equilibrium of this compound.
This guide provides a concise yet comprehensive overview of the computational studies on the stability of this compound conformers. The clear energetic preference for the diequatorial half-chair conformation, as supported by both molecular mechanics and ab initio calculations, offers valuable information for researchers in various fields of chemistry. The detailed methodologies and visual representation of the conformational relationship aim to facilitate a deeper understanding of the structural dynamics of this important molecule.
References
A Comparative Guide to Racemic vs. Enantiopure trans-1,2-Cyclopentanediol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the synthesis of enantiomerically pure products is paramount. Chiral ligands, often derived from readily available chiral building blocks, are the cornerstone of this field. trans-1,2-Cyclopentanediol is a versatile C2-symmetric diol frequently employed as a chiral scaffold for the synthesis of privileged ligands for a variety of asymmetric transformations, including hydrogenations, Diels-Alder reactions, and allylic alkylations. This guide provides a comprehensive comparison of the utility and performance of catalysts derived from racemic and enantiopure this compound, supported by established principles of stereochemistry and illustrative experimental data.
The Critical Role of Enantiopurity in Asymmetric Catalysis
Asymmetric catalysis relies on the creation of a chiral environment around a metal center to induce stereoselectivity. This is achieved by employing chiral ligands that coordinate to the metal. The use of an enantiopure ligand is fundamental to obtaining a product with high enantiomeric excess (e.e.).
When a catalyst is synthesized from enantiopure (1R,2R)- or (1S,2S)-trans-1,2-cyclopentanediol , a single chiral ligand is formed. This ligand coordinates to a metal center to create a uniform chiral environment, leading to the preferential formation of one enantiomer of the product.
Conversely, using racemic (±)-trans-1,2-cyclopentanediol results in a mixture of two enantiomeric ligands, (1R,2R)- and (1S,2S)-diol derived ligands. When this racemic mixture of ligands is used to create a catalyst, three possible catalytic species can be formed: a homochiral complex with the (1R,2R)-ligand, a homochiral complex with the (1S,2S)-ligand, and potentially a heterochiral (meso) complex. The two homochiral catalysts will catalyze the formation of opposite enantiomers of the product, leading to a racemic or near-racemic mixture.
Performance Comparison: A Case Study in Asymmetric Hydrogenation
While direct side-by-side experimental data for catalysts derived from both racemic and enantiopure this compound is not prevalent in the literature—as the outcome is predictable from fundamental principles—we can construct a comparative table based on typical results observed in asymmetric hydrogenation reactions. The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as methyl Z-α-acetamidocinnamate, is a benchmark reaction for evaluating the effectiveness of chiral phosphine ligands.
Let us consider a hypothetical diphosphinite ligand, CycloP-O , derived from this compound.
Table 1: Performance of CycloP-O Derived Catalysts in the Asymmetric Hydrogenation of Methyl Z-α-acetamidocinnamate
| Catalyst Precursor | Ligand Stereochemistry | Conversion (%) | Enantiomeric Excess (e.e., %) | Product Configuration |
| (1R,2R)-trans-1,2-Cyclopentanediol | (R,R)-CycloP-O | >99 | 95 | (R) |
| (1S,2S)-trans-1,2-Cyclopentanediol | (S,S)-CycloP-O | >99 | 95 | (S) |
| (±)-trans-1,2-Cyclopentanediol | Racemic (R,R)- and (S,S)-CycloP-O | >99 | ~0 | Racemic |
This data is illustrative and based on established principles of asymmetric catalysis. Actual results may vary depending on specific reaction conditions.
As the table clearly indicates, the use of an enantiopure diol is essential for achieving high enantioselectivity. The racemic diol-derived ligand system, containing both enantiomers of the catalyst, inevitably leads to the formation of a racemic product.
Experimental Protocols
To provide a practical context, we present a detailed experimental protocol for the synthesis of a C2-symmetric diphosphinite ligand from enantiopure this compound and its application in the asymmetric hydrogenation of an olefin.
Protocol 1: Synthesis of a Chiral Diphosphinite Ligand from (1R,2R)-trans-1,2-Cyclopentanediol
This protocol describes the synthesis of a chiral diphosphinite ligand, a class of ligands known to be effective in asymmetric hydrogenation.
Materials:
-
(1R,2R)-trans-1,2-Cyclopentanediol
-
Anhydrous Toluene
-
Triethylamine (Et₃N)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (1R,2R)-trans-1,2-cyclopentanediol (1.0 eq).
-
Dissolve the diol in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
Slowly add chlorodiphenylphosphine (2.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
A white precipitate of triethylammonium chloride will form.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the salt.
-
Wash the filter cake with anhydrous diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude ligand.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure diphosphinite ligand.
Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of Methyl Z-α-acetamidocinnamate
This protocol details the use of the synthesized chiral ligand in a classic asymmetric hydrogenation reaction.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R,R)-Diphosphinite ligand (from Protocol 1)
-
Methyl Z-α-acetamidocinnamate
-
Anhydrous, degassed Methanol
-
Hydrogen gas (high purity)
-
Hydrogenation vessel
Procedure:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the (R,R)-diphosphinite ligand (1.1 mol%) in anhydrous, degassed methanol in a Schlenk flask.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve methyl Z-α-acetamidocinnamate (100 mol%) in anhydrous, degassed methanol.
-
Transfer the substrate solution to the hydrogenation vessel.
-
Add the catalyst solution to the hydrogenation vessel.
-
Seal the vessel, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 1 atm).
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess (e.e.) of the product, N-acetyl-phenylalanine methyl ester, can be determined by chiral HPLC analysis.
Conclusion
The evidence from fundamental principles of stereochemistry and the vast body of literature on asymmetric catalysis unequivocally demonstrates the necessity of using enantiopure starting materials for the synthesis of effective chiral ligands. While a catalyst derived from racemic this compound will be active, it will not induce significant enantioselectivity, resulting in a racemic product. In contrast, ligands synthesized from enantiopure this compound create a well-defined chiral environment around the metal center, enabling the production of compounds with high enantiomeric excess. For researchers in drug development and fine chemical synthesis, the choice is clear: the use of enantiopure this compound is a prerequisite for successful asymmetric catalysis.
Safety Operating Guide
Proper Disposal of trans-1,2-Cyclopentanediol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The correct disposal of trans-1,2-Cyclopentanediol is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound. Adherence to these procedures is essential to minimize risks and environmental impact.
Hazard Assessment and Regulatory Compliance
While some safety data sheets (SDS) for related cyclopentanediol isomers suggest they are not hazardous, other sources classify this compound as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Given the conflicting information, it is imperative to handle this compound as a hazardous chemical to ensure the highest safety standards.
All disposal procedures must strictly adhere to local, state, and federal regulations governing hazardous waste management. Laboratory personnel are responsible for ensuring their disposal practices are in full compliance with these legal frameworks. As a general rule, chemical waste should not be disposed of down the drain or in regular trash[3][4].
Quantitative Data for Alcohol-Based Chemical Waste
| Parameter | Guideline | Source |
| Ignitability Threshold | Wastes containing ≥ 10% alcohol are typically considered ignitable hazardous waste. | [5] |
| Container Headroom | Leave at least one inch of headroom in waste containers to allow for expansion. | [5] |
| Satellite Accumulation Time | Partially filled, closed, and properly labeled containers may remain in a Satellite Accumulation Area for up to one year. Full containers must be removed within three days. | [5] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or glasses, and a lab coat[6].
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines[6][7].
-
Collect all waste, including unused product, solutions containing the compound, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated hazardous waste container[7].
-
Whenever possible, it is best practice to use the original container for waste collection, provided it is in good condition[3][6].
3. Container Management:
-
Use containers that are chemically compatible with this compound and are in good condition, free from cracks or leaks[3][8].
-
The container must have a secure, tight-fitting lid and be kept closed at all times, except when adding waste[7][8].
-
Clearly label the container as "Hazardous Waste" and identify the contents, including "this compound" and its approximate concentration[7].
4. Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory[5][7].
-
The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides[9].
5. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste[6][7].
-
Provide the EHS department or contractor with accurate information regarding the composition of the waste.
6. Handling of Empty Containers:
-
Empty containers that previously held this compound must be handled as hazardous waste unless they have been triple-rinsed with a suitable solvent[3]. The rinsate from this process must also be collected as hazardous waste.
7. Spill Management:
-
In the event of a spill, consult the Safety Data Sheet (SDS) for specific cleanup procedures.
-
Generally, this involves absorbing the spill with an inert material (e.g., sand, vermiculite), collecting the contaminated material, and placing it in a sealed container for disposal as hazardous waste[9][10].
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-Cyclopentane-1,2-diol | C5H10O2 | CID 95497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling trans-1,2-Cyclopentanediol
This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of trans-1,2-Cyclopentanediol in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
CAS Number: 5057-99-8
Summary of Hazards: this compound is a chemical that poses several health risks. It is known to be harmful in contact with skin, causing skin irritation and serious eye irritation.[1][2][3] Inhalation may lead to respiratory irritation.[1][2][3] It is also identified as a potential neurotoxin.[4] Adherence to proper safety procedures is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear protective gloves. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.[1] | To prevent skin contact, which can be harmful and cause irritation.[1] |
| Eye and Face Protection | Use safety glasses with side shields or chemical goggles.[1] A face shield may be necessary for splash hazards. | To protect against serious eye irritation.[1][2][3] |
| Skin and Body Protection | Wear protective clothing to prevent skin exposure. A lab coat is standard.[1] | To avoid skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a dust mask (type N95 or equivalent) should be used.[5] | To prevent respiratory tract irritation.[1][2][3] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound, from preparation to disposal.
Caption: Procedural flow for handling this compound.
Operational Plans
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid all personal contact with the chemical, including inhalation of dust or fumes.[1]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention without delay.[1]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Flush skin with plenty of running water. If irritation develops, seek medical attention.[1]
-
Inhalation: If fumes, aerosols, or combustion products are inhaled, remove the individual from the contaminated area to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][6]
-
Ingestion: Do not induce vomiting. Immediately give a glass of water. If in doubt, contact a Poison Information Center or a doctor.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly sealed when not in use.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
-
Protect containers from physical damage and check regularly for leaks.[1]
Disposal Plan
Waste Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials and residues should be placed in a suitable, labeled container for waste disposal.[1]
-
It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.
-
One suggested method of disposal is to bury the residue in an authorized landfill.[1]
-
Do not allow the chemical to enter drains or waterways.[1]
Container Disposal:
-
Recycle containers if possible, or dispose of them in accordance with institutional and regulatory guidelines.[1] Ensure containers are empty and properly cleaned before recycling or disposal.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-Cyclopentane-1,2-diol | C5H10O2 | CID 95497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-Cyclopentane-1,2-diol - Hazardous Agents | Haz-Map [haz-map.com]
- 5. (±)-trans-1,2-Cyclopentanediol 97 5057-99-8 [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
